S62798
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28FN4O4P |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4λ5-azaphosphinane-3-carboxylic acid |
InChI |
InChI=1S/C20H28FN4O4P/c1-24-14-23-11-18(24)17-10-16(21)5-4-15(17)12-25-8-9-30(28,29)20(13-25,19(26)27)6-2-3-7-22/h4-5,10-11,14H,2-3,6-9,12-13,22H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
ZBWZIBATIOSFOY-FQEVSTJZSA-N |
Isomeric SMILES |
CN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)([C@](C3)(CCCCN)C(=O)O)O |
Canonical SMILES |
CN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)(C(C3)(CCCCN)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to S62798: A Novel TAFIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S62798 is a potent and selective small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, this compound enhances endogenous fibrinolysis, a critical process in the dissolution of blood clots. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound. Detailed summaries of its in vitro and in vivo pharmacological properties are presented, along with reconstructed experimental protocols for key studies. The information herein is intended to serve as a technical resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development. Although the clinical development of this compound was discontinued following a strategic review, its preclinical profile provides valuable insights into the therapeutic potential of TAFIa inhibition.
Chemical Structure and Properties
This compound is a novel synthetic compound belonging to the class of phosphinanes and azaphosphinanes[1][2]. Its chemical identity has been established through various analytical methods.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-1-(4-fluorobenzyl)-4-(1H-imidazol-2-yl)-1-oxidopiperidine-4-carboxylic acid |
| CAS Number | 2107353-05-7[2] |
| Molecular Formula | C20H28FN4O4P[2] |
| Molecular Weight | 438.43 g/mol [2] |
| SMILES | O=C([C@]1(CCCCN)CN(CC2=CC=C(F)C=C2C3=CN=CN3C)CCP1(O)=O)O[2] |
Mechanism of Action
This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa. TAFIa, a carboxypeptidase, plays a crucial role in attenuating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which promotes the conversion of plasminogen to plasmin, the primary enzyme responsible for clot degradation. By inhibiting TAFIa, this compound preserves these lysine binding sites, thereby potentiating the endogenous fibrinolytic cascade and accelerating clot lysis[3].
Quantitative Pharmacological Data
The inhibitory potency and profibrinolytic activity of this compound have been quantified through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.
| Parameter | Species/System | Value | Reference |
| IC50 (TAFIa Inhibition) | Human | 11 nmol/L | [3] |
| Mouse | 270 nmol/L | [3] | |
| Rat | 178 nmol/L | [3] | |
| EC50 (Clot Lysis) | Human (in vitro, thromboelastometry) | 27 nmol/L | [3] |
| Minimal Effective Dose | Mouse (in vivo, pulmonary thromboembolism model) | 0.03 mg/kg (intravenous) | [3] |
| Bleeding Risk Assessment | Rat (in vivo, tail bleeding model) | No effect observed up to 20 mg/kg | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are reconstructed based on the available literature and standard laboratory practices.
TAFIa Inhibition Assay (In Vitro)
This assay determines the concentration of this compound required to inhibit 50% of TAFIa enzymatic activity (IC50).
Materials:
-
Recombinant human, mouse, or rat TAFIa
-
This compound (test compound)
-
Chromogenic substrate for TAFIa (e.g., hippuryl-arginine)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of TAFIa to each well.
-
Add the diluted this compound or vehicle control to the wells containing TAFIa and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the percentage of TAFIa inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Thromboelastometry (In Vitro)
This assay assesses the effect of this compound on the kinetics of clot formation and lysis in whole human blood.
Materials:
-
Thromboelastography (TEG) or rotational thromboelastometry (ROTEM) system
-
Freshly collected human whole blood (citrated)
-
This compound (test compound)
-
Tissue factor (to initiate coagulation)
-
Calcium chloride
-
tPA (to induce fibrinolysis)
Procedure:
-
Pre-warm the TEG/ROTEM cups and pins to 37°C.
-
Prepare different concentrations of this compound.
-
In the TEG/ROTEM cup, add the citrated whole blood, a specific concentration of this compound or vehicle, tissue factor, and tPA.
-
Initiate coagulation by adding calcium chloride.
-
Monitor the viscoelastic properties of the clot over time, recording parameters such as clotting time, clot formation time, maximum clot firmness, and lysis time.
-
Analyze the thromboelastogram to determine the effect of this compound on clot lysis time.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal effect on clot lysis.
Murine Model of Pulmonary Thromboembolism (In Vivo)
This model evaluates the in vivo efficacy of this compound in promoting the dissolution of pulmonary emboli.
Animals:
-
Male C57BL/6 mice
Materials:
-
Human Tissue Factor (TF)
-
This compound
-
Heparin (optional)
-
Vehicle control (e.g., 0.9% NaCl)
-
Anesthetic agent
-
ELISA kit for fibrin quantification
Procedure:
-
Anesthetize the mice according to an approved protocol.
-
Induce pulmonary thromboembolism by intravenous injection of a predetermined dose of human tissue factor.
-
After a short interval (e.g., 10 minutes) to allow for clot formation, administer this compound intravenously at various doses, alone or in combination with heparin. A control group receives the vehicle.
-
At a specified time point post-treatment (e.g., 10 or 20 minutes), euthanize the mice.
-
Perfuse the pulmonary circulation and collect the lungs.
-
Homogenize the lung tissue.
-
Quantify the amount of fibrin deposition in the lung homogenates using a specific ELISA.
-
Compare the levels of pulmonary fibrin between the treatment and control groups to determine the efficacy of this compound.
Rat Tail Bleeding Model (In Vivo)
This model is used to assess the potential bleeding risk associated with this compound.
Animals:
-
Sprague-Dawley rats
Materials:
-
This compound
-
Vehicle control
-
Anesthetic agent
-
Scalpel or blade
-
Saline solution (37°C)
-
Filter paper
Procedure:
-
Anesthetize the rats.
-
Administer this compound or vehicle intravenously or orally at various doses.
-
After a defined period, transect the distal portion of the rat's tail (e.g., 3-5 mm from the tip) with a sharp scalpel.
-
Immediately immerse the tail in warm saline and monitor for bleeding.
-
Measure the bleeding time (the time until bleeding ceases for a defined period) and/or the total blood loss (by weighing a filter paper used to blot the blood).
-
Compare the bleeding parameters between the this compound-treated groups and the control group to evaluate the bleeding risk.
Summary and Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TAFIa with demonstrated pro-fibrinolytic activity both in vitro and in vivo. Its mechanism of action, centered on the enhancement of the body's natural clot-dissolving processes, presents a promising therapeutic strategy for thrombotic diseases. Preclinical studies have shown that this compound can accelerate clot lysis at doses that do not appear to increase the risk of bleeding. While its clinical development has been halted, the data gathered on this compound remain a valuable resource for the scientific community, contributing to a deeper understanding of the role of TAFIa in hemostasis and thrombosis and providing a benchmark for the development of future TAFIa inhibitors.
References
The Role of S62798 in Preventing Thrombus Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S62798 is a potent and highly selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, this compound enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive overview of the pre-clinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation. Notably, the clinical development of this compound was discontinued following a strategic review.
Introduction to Thrombus Formation and Fibrinolysis
Thrombus formation, or thrombosis, is a primary contributor to morbidity and mortality globally. While anticoagulant and antiplatelet therapies are effective in preventing vascular events, they carry an increased risk of bleeding. A more targeted therapeutic approach involves enhancing the body's own clot-dissolving system, a process known as fibrinolysis.
A key regulator of fibrinolysis is the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it suppresses fibrinolysis by removing C-terminal lysine residues from the fibrin clot surface. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), which work in concert to break down the fibrin mesh of the clot. By removing these binding sites, TAFIa dampens the fibrinolytic process, potentially leading to the persistence of dangerous thrombi.
This compound: A Potent TAFIa Inhibitor
This compound was developed as a competitive and selective inhibitor of TAFIa, with the therapeutic goal of enhancing endogenous fibrinolysis for the treatment of thromboembolic diseases such as pulmonary embolism.
Mechanism of Action
This compound directly binds to the active site of TAFIa, preventing it from cleaving the C-terminal lysine residues on the fibrin clot. This action preserves the binding sites for plasminogen and t-PA, thereby promoting the conversion of plasminogen to plasmin and accelerating the breakdown of the fibrin clot.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
In Vitro Potency
| Parameter | Species | Value (nmol/L) | Reference |
| IC50 | Human TAFIa | 11 | [1][2] |
| Mouse TAFIa | 270 | [1][2] | |
| Rat TAFIa | 178 | [1][2] | |
| EC50 (Thromboelastometry) | Human | 27 | [1][2] |
In Vivo Efficacy in a Murine Model of Pulmonary Thromboembolism
| Parameter | Value | Reference |
| Minimal Effective Dose | 0.03 mg/kg | [1][2] |
| ED50 | 0.03 mg/kg (95% CI: 0.01; 0.06) | [3] |
| Pulmonary Fibrin Deposition Reduction (0.1 mg/kg) | Ratio of 0.31 (10 min post-treatment) | [3] |
| Ratio of 0.35 (20 min post-treatment) | [3] | |
| Combination with Heparin (1 mg/kg this compound) | Ratio of 0.29 (decreased fibrin deposition) | [3] |
In Vivo Bleeding Model
| Model | Species | Dose of this compound | Observation | Reference |
| Rat Tail Bleeding Model | Rat | Up to 20 mg/kg | No effect on bleeding time | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.
In Vitro TAFIa Inhibition Assay (Chromogenic)
This assay quantifies the enzymatic activity of TAFIa and the inhibitory effect of this compound.
Principle: TAFIa is a carboxypeptidase that cleaves a synthetic chromogenic substrate. The rate of color development is proportional to the TAFIa activity and is measured spectrophotometrically at 405 nm. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage.
Materials:
-
Purified human TAFI
-
Thrombin and soluble thrombomodulin (for TAFI activation)
-
Chromogenic TAFIa substrate (e.g., a 3-thia-arginine peptide)
-
Ellman's reagent (DTNB)
-
Assay buffer (e.g., HEPES buffered saline)
-
Microplate reader
-
This compound at various concentrations
Procedure:
-
TAFI Activation: Incubate purified human TAFI with thrombin and thrombomodulin in the assay buffer to generate TAFIa.
-
Inhibition Step: Add varying concentrations of this compound to the activated TAFIa and incubate for a defined period.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate and Ellman's reagent.
-
Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over time.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Clot Lysis Assay (Rotational Thromboelastometry - ROTEM®)
This assay assesses the effect of this compound on the viscoelastic properties of whole blood during clot formation and lysis.
Principle: ROTEM® measures the kinetics of clot formation, its strength, and subsequent lysis. An oscillating pin is immersed in a cup containing a whole blood sample. As the clot forms, it imparts a rotational force on the pin, which is detected optically. The resulting trace, or TEMogram, provides several parameters related to coagulation and fibrinolysis. To assess fibrinolysis, tissue plasminogen activator (t-PA) is often added to the sample.
Materials:
-
ROTEM® delta analyzer
-
Citrated whole blood from healthy human donors
-
Reagents for EXTEM and FIBTEM assays (tissue factor and cytochalasin D, respectively)
-
Tissue Plasminogen Activator (t-PA)
-
This compound at various concentrations
-
Calcium chloride solution
Procedure:
-
Sample Preparation: Collect whole blood in citrated tubes. Pre-warm the blood and ROTEM® reagents to 37°C.
-
Assay Setup: Pipette the citrated whole blood into the ROTEM® cup.
-
Addition of Reagents: Add the EXTEM reagent (to initiate coagulation via the extrinsic pathway), t-PA (to induce fibrinolysis), and varying concentrations of this compound or vehicle control.
-
Initiation of Coagulation: Add calcium chloride to initiate the coagulation cascade.
-
Data Acquisition: Start the ROTEM® analysis and record the TEMogram for at least 60 minutes.
-
Data Analysis: Analyze key parameters from the TEMogram, including:
-
Clotting Time (CT): Time to initiation of clot formation.
-
Clot Formation Time (CFT): Time from clot initiation to a clot firmness of 20 mm.
-
Maximum Clot Firmness (MCF): The maximum amplitude of the TEMogram, reflecting clot strength.
-
Lysis Index at 30/60 minutes (LI30/LI60): Percentage of remaining clot firmness 30 or 60 minutes after MCF is reached.
-
An increase in the Lysis Index in the presence of this compound indicates enhanced fibrinolysis. The EC50 is determined by plotting the lysis index against the this compound concentration.
-
In Vivo Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism
This model evaluates the efficacy of this compound in promoting the lysis of pre-formed thrombi in the pulmonary vasculature.
Principle: Intravenous injection of human tissue factor (TF) into mice induces the formation of fibrin-rich thrombi in the lungs. The subsequent administration of a fibrinolysis-enhancing agent like this compound is expected to reduce the amount of fibrin deposited in the lungs.
Materials:
-
C57Bl/6 male mice
-
Human Tissue Factor (TF)
-
This compound dissolved in a suitable vehicle (e.g., 0.9% NaCl)
-
Anesthetic agent
-
ELISA kit for murine fibrin
Procedure:
-
Induction of Thromboembolism: Inject human Tissue Factor intravenously into the mice.
-
Treatment: After a defined period (e.g., 10 minutes) to allow for thrombus formation, administer this compound or vehicle intravenously at various doses.
-
Sample Collection: At specific time points post-treatment (e.g., 10 and 20 minutes), euthanize the mice and collect the lungs.
-
Fibrin Quantification: Homogenize the lung tissue and quantify the amount of fibrin using a specific ELISA.
-
Data Analysis: Compare the levels of pulmonary fibrin in the this compound-treated groups to the vehicle-treated group. Results are often expressed as a ratio of the geometric mean of pulmonary fibrin.
In Vivo Rat Tail Bleeding Model
This model assesses the potential bleeding risk associated with this compound.
Principle: A standardized incision is made in the tail of an anesthetized rat, and the duration of bleeding is measured. An increased bleeding time compared to a control group would indicate a potential bleeding liability of the test compound.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agent
-
Scalpel or other cutting device
-
Filter paper
-
Saline solution at 37°C
-
This compound dissolved in a suitable vehicle
Procedure:
-
Anesthesia and Treatment: Anesthetize the rats and administer this compound or vehicle intravenously at various doses.
-
Tail Transection: After a defined pre-treatment period, transect the tail at a specific distance from the tip (e.g., 3 mm).
-
Bleeding Measurement: Immediately immerse the tail in pre-warmed saline and measure the time until bleeding ceases. Bleeding is considered to have stopped when no re-bleeding occurs for a defined period (e.g., 30 seconds). The bleeding time is recorded. Alternatively, blood loss can be quantified by absorbing the blood onto pre-weighed filter paper and measuring the weight difference.
-
Data Analysis: Compare the bleeding times and/or blood loss in the this compound-treated groups to the vehicle-treated group.
Clinical Development Status
A Phase I, double-blind, randomized, placebo-controlled, first-in-human study was conducted to investigate the safety, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy male subjects (EudraCT number: 2016-002108-25).[4] However, a subsequent multicentre, randomized, double-blind, placebo-controlled dose-finding study of this compound in patients with intermediate-high risk acute pulmonary embolism on heparin (EudraCT Number: 2019-003514-14) was cancelled before any patients were enrolled. The clinical development of this compound has been discontinued following a strategic review by the sponsor.
Conclusion
This compound is a potent and selective inhibitor of TAFIa that has demonstrated efficacy in enhancing endogenous fibrinolysis in preclinical models of thrombosis. The in vitro and in vivo data suggest a favorable profile with a minimal risk of bleeding at effective antithrombotic doses. Despite the promising preclinical findings, the clinical development of this compound has been halted. The data presented in this technical guide provides valuable insights for researchers and drug development professionals working in the field of thrombosis and fibrinolysis.
References
- 1. Basic Principles of Rotational Thromboelastometry (ROTEM®) and the Role of ROTEM—Guided Fibrinogen Replacement Therapy in the Management of Coagulopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invitech.co.uk [invitech.co.uk]
- 4. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]
An In-depth Technical Guide on the Inhibition of Human TAFIa by S62798
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of the small molecule S62798 on human activated thrombin-activatable fibrinolysis inhibitor (TAFIa). This document includes quantitative inhibitory data, a detailed experimental protocol for determining TAFIa inhibition, and visualizations of the experimental workflow and the relevant signaling pathway.
Quantitative Data: this compound Inhibition of TAFIa
This compound is a potent and selective inhibitor of human TAFIa. Its inhibitory activity has also been characterized against TAFIa from other species, providing valuable data for preclinical studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | Enzyme | IC50 (nM) | Reference |
| Human | TAFIa | 11.2 ± 0.4 | [1][2] |
| Mouse | TAFIa | 270 ± 39 | [1][2] |
| Rat | TAFIa | 178 | [1][2] |
Experimental Protocol: Determination of TAFIa Inhibition
The following protocol describes a general method for determining the IC50 value of a small molecule inhibitor against human TAFIa using a chromogenic substrate assay. This protocol is based on established methodologies for measuring TAFIa activity.
2.1. Materials and Reagents
-
Recombinant human TAFI (procarboxypeptidase B2)
-
Human α-thrombin
-
Soluble thrombomodulin
-
Chromogenic TAFIa substrate (e.g., Bz-o-cyano-Phe-Arg)
-
This compound or other test inhibitors
-
Assay Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween 20, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2.2. Enzyme Activation
-
Prepare a solution of recombinant human TAFI in assay buffer.
-
To activate TAFI, incubate it with human α-thrombin and soluble thrombomodulin at 37°C. The optimal incubation time and enzyme concentrations should be predetermined to achieve maximal TAFIa activity.
2.3. Inhibition Assay
-
Prepare a serial dilution of this compound or the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of activated TAFIa (e.g., 1-5 nM).
-
Varying concentrations of the inhibitor (this compound).
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic TAFIa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of substrate cleavage is proportional to the TAFIa activity.
2.4. Data Analysis
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of TAFIa inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TAFIa activity.
Visualizations
3.1. Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a TAFIa inhibitor.
Caption: Workflow for TAFIa IC50 Determination.
3.2. Signaling Pathway of TAFIa in Fibrinolysis
This diagram illustrates the role of TAFIa in the regulation of fibrinolysis.
Caption: Role of TAFIa in the Fibrinolysis Pathway.
References
In Vitro Characterization of S62798: A Potent TAFIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of S62798, a novel and potent inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The data and methodologies presented herein are essential for understanding the mechanism of action and preclinical profile of this promising profibrinolytic agent.
Core Activity: Potent and Selective Inhibition of TAFIa
This compound is a highly selective small molecule inhibitor targeting the active form of the thrombin-activatable fibrinolysis inhibitor, TAFIa.[1][2] TAFIa plays a critical role in attenuating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby reducing plasminogen activation and slowing clot breakdown. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, promoting the efficient dissolution of thrombi.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against TAFIa from multiple species, demonstrating high affinity for the human enzyme. Additionally, its functional consequence on clot lysis has been determined using thromboelastometry.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Species | Value (nmol/L) |
| IC50 | Human TAFIa | 11[1][2] |
| Mouse TAFIa | 270[1][2] | |
| Rat TAFIa | 178[1][2] | |
| EC50 | Human Clot Lysis | 27[1][2] |
Selectivity Profile
While specific selectivity data for this compound against a broad panel of proteases is not publicly available, potent TAFIa inhibitors are generally designed for high selectivity over other related carboxypeptidases to minimize off-target effects. For instance, a similar potent TAFIa inhibitor, BX 528, has demonstrated 3,500- to 35,000-fold selectivity against carboxypeptidases N (CPN), Z (CPZ), and D (CPD), and 5- to 12-fold selectivity against carboxypeptidase E (CPE) and B (CPB).[3] It is anticipated that this compound possesses a comparable favorable selectivity profile.
Signaling Pathway and Mechanism of Action
This compound exerts its pro-fibrinolytic effect by intervening in the fibrinolysis cascade. The following diagram illustrates the signaling pathway and the precise point of intervention by this compound.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are provided below. These represent standard methodologies for the evaluation of TAFIa inhibitors.
TAFIa Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration-dependent inhibition of purified, activated TAFIa by this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and rat TAFIa.
Materials:
-
Purified recombinant human, mouse, or rat TAFI (pro-enzyme)
-
Thrombin
-
A suitable chromogenic or fluorogenic TAFIa substrate (e.g., Hippuryl-Arginine)
-
This compound stock solution
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
TAFIa Activation: Pro-TAFI is activated by incubation with thrombin in the assay buffer at 37°C. The activation is stopped after a defined period by a specific thrombin inhibitor.
-
Inhibitor Incubation: Activated TAFIa is pre-incubated with various concentrations of this compound in a 96-well plate for a specified time to allow for inhibitor binding.
-
Enzymatic Reaction: The reaction is initiated by the addition of the TAFIa substrate.
-
Data Acquisition: The rate of substrate cleavage is monitored kinetically by measuring the change in absorbance or fluorescence over time at a specific wavelength.
-
IC50 Calculation: The initial reaction rates are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a non-linear regression model.
Thromboelastometry (EC50 Determination)
This assay assesses the functional effect of this compound on clot lysis in a whole blood or plasma system.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for accelerating clot lysis.
Materials:
-
Citrated human whole blood or plasma
-
This compound stock solution
-
Tissue factor (to initiate coagulation)
-
Calcium chloride
-
Thromboelastometer (e.g., ROTEM®)
Workflow:
Procedure:
-
Sample Preparation: Citrated whole blood or plasma is aliquoted into the thromboelastometer cups.
-
Inhibitor Addition: this compound is added at various final concentrations to the samples.
-
Coagulation Initiation: Coagulation is initiated by the addition of tissue factor and recalcification with calcium chloride.
-
Data Acquisition: The thromboelastometer continuously monitors and records the viscoelastic properties of the developing and lysing clot.
-
EC50 Calculation: Parameters related to the rate of fibrinolysis, such as the clot lysis time, are derived from the thromboelastogram. The EC50 is calculated by plotting the fibrinolysis parameter against the this compound concentration and fitting the data to a dose-response curve.
Summary and Conclusions
This compound is a potent inhibitor of human TAFIa with an IC50 of 11 nmol/L.[1][2] This potent enzymatic inhibition translates into a functional acceleration of clot lysis in a human plasma system, with an EC50 of 27 nmol/L.[1][2] The compound also demonstrates activity against rodent TAFIa, albeit at higher concentrations. The mechanism of action is centered on the direct inhibition of TAFIa, which preserves the pro-fibrinolytic C-terminal lysine residues on fibrin, thereby enhancing plasminogen activation and subsequent clot dissolution. The in vitro data strongly support the potential of this compound as a therapeutic agent for thrombotic diseases by enhancing the body's natural fibrinolytic capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of S62798: A Novel Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S62798 is a novel, potent, and selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, this compound enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and early clinical development of this compound. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a structured summary of all available quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising therapeutic agent for thromboembolic diseases.
Introduction
Thromboembolic diseases, such as pulmonary embolism and deep vein thrombosis, are a leading cause of morbidity and mortality worldwide. Current anticoagulant therapies, while effective, carry an inherent risk of bleeding. An alternative and complementary therapeutic strategy is to enhance the body's own fibrinolytic system. A key negative regulator of fibrinolysis is the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). This compound has been developed as a potent and selective inhibitor of TAFIa, with the potential to restore fibrinolytic balance and promote the dissolution of pathological thrombi with a reduced risk of bleeding complications.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa. In the complex cascade of fibrinolysis, tissue plasminogen activator (t-PA) converts plasminogen to plasmin, which in turn degrades the fibrin mesh of a blood clot. This process is amplified through a positive feedback loop where plasmin creates C-terminal lysine residues on the fibrin surface, which act as binding sites for both plasminogen and t-PA, thereby accelerating plasmin generation.
TAFIa, a carboxypeptidase, dampens this process by cleaving these C-terminal lysine residues from fibrin. This action reduces the binding of plasminogen and t-PA, thus attenuating fibrinolysis. By inhibiting TAFIa, this compound preserves the C-terminal lysine residues on the fibrin surface, leading to enhanced plasmin generation and more efficient clot lysis.
S62798: A Novel TAFIa Inhibitor for Enhanced Fibrinolysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of S62798, a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). We will delve into its mechanism of action, its quantifiable effects on clot lysis time from in vitro and in vivo studies, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel approaches to treating thromboembolic diseases.
Core Mechanism of Action: Targeting TAFIa to Enhance Clot Lysis
This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa.[1][2] Under normal physiological conditions, the fibrinolytic system is responsible for the degradation of fibrin clots. This process is initiated by plasminogen activators, such as tissue-type plasminogen activator (t-PA), which convert plasminogen to plasmin. Plasmin then degrades the fibrin mesh.[1]
A key negative regulator of this process is TAFI, which, upon activation by the thrombin-thrombomodulin complex, becomes TAFIa.[1] TAFIa then removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial as they act as a positive feedback mechanism, enhancing the binding of both plasminogen and t-PA to the fibrin clot, thereby accelerating fibrinolysis.[1] By inhibiting TAFIa, this compound preserves these C-terminal lysine residues, leading to a potentiation of the natural fibrinolytic process and a reduction in clot lysis time.[1][2]
Caption: Signaling pathway of TAFIa inhibition by this compound.
Quantitative Data on the Efficacy of this compound
The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The data consistently demonstrates its ability to inhibit TAFIa and accelerate clot lysis.
In Vitro Potency and Efficacy
| Parameter | Species | Value | Reference |
| IC50 | Human TAFIa | 11 nmol/L | [1][2] |
| Mouse TAFIa | 270 nmol/L | [1][2] | |
| Rat TAFIa | 178 nmol/L | [1] | |
| EC50 (Clot Lysis) | Human Clot | 27 nmol/L | [1][2] |
In Vivo Efficacy in a Murine Model of Pulmonary Thromboembolism
| Parameter | Value | Reference |
| Minimal Effective Dose (IV) | 0.03 mg/kg | [1][2] |
| ED50 | 0.03 mg/kg | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro TAFIa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and rat TAFIa.
Methodology:
-
Purified recombinant human, mouse, or rat TAFIa was used.
-
A chromogenic substrate for TAFIa was utilized to measure its enzymatic activity.
-
This compound was serially diluted and pre-incubated with the TAFIa enzyme.
-
The reaction was initiated by the addition of the substrate.
-
The rate of substrate cleavage was measured spectrophotometrically.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Clot Lysis Assay (Thromboelastometry)
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to accelerate the lysis of a human clot.
Methodology:
-
Whole human blood was collected in citrated tubes.
-
Clotting was initiated by the addition of tissue factor and calcium.
-
The formation and lysis of the clot were monitored by thromboelastometry, which measures the viscoelastic properties of the blood.
-
This compound was added at various concentrations to determine its effect on the clot lysis time.
-
The EC50 was calculated as the concentration of this compound that produced 50% of the maximal effect on clot lysis time.[1][2]
Caption: Workflow for in vitro experiments.
In Vivo Murine Model of Pulmonary Thromboembolism
Objective: To evaluate the in vivo efficacy of this compound in promoting the lysis of pulmonary fibrin clots.
Methodology:
-
A pulmonary thromboembolism was induced in C57Bl6 male mice by the intravenous injection of human Tissue Factor (TF).[3][4]
-
Ten minutes after TF injection, mice were treated intravenously with this compound at various doses (from 0.01 to 100 mg/kg) or a vehicle control (0.9% NaCl).[3][4]
-
Ten or twenty minutes after treatment, the mice were anesthetized, and their lungs were collected.[3][4]
-
The lungs were homogenized, and the amount of pulmonary fibrin was quantified using an enzyme-linked immunosorbent assay (ELISA).[3][4]
-
The minimal effective dose and the ED50 were determined based on the dose-dependent decrease in pulmonary fibrin deposition.[3][4]
Caption: Workflow for the in vivo murine model.
Safety and Clinical Development
Preclinical studies in a rat tail bleeding model showed no increased bleeding risk with this compound treatment up to 20 mg/kg.[1][2] Furthermore, a first-in-human study in healthy subjects demonstrated that this compound has a favorable safety profile and a linear pharmacokinetic profile.[5] The study also confirmed its pharmacodynamic effects on TAFIa inhibition and clot lysis time.[5] These promising results suggest that this compound has the potential for further clinical development as a therapeutic agent for thromboembolic diseases, potentially as an adjunct to anticoagulant therapy.[1][2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The Pharmacodynamics of S62798 in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
S62798 is a novel small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a key regulator of the fibrinolytic system. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein demonstrate the potential of this compound as a pro-fibrinolytic agent for the treatment of thrombotic diseases.
Quantitative Pharmacodynamic Data
The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative parameters determined in these models.
In Vitro Potency and Efficacy
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human TAFIa | 11 nmol/L | Enzyme Inhibition Assay | [1][2][3] |
| Mouse TAFIa | 270 nmol/L | Enzyme Inhibition Assay | [1][2][3] | |
| Rat TAFIa | 178 nmol/L | Enzyme Inhibition Assay | [1][2] | |
| EC50 | Human | 27 nmol/L | Thromboelastometry (Clot Lysis) | [1][2] |
In Vivo Efficacy and Safety
| Model | Species | Endpoint | Key Finding | Reference |
| Pulmonary Thromboembolism | Mouse | Decreased Pulmonary Fibrin Clots | Minimal Effective Dose (IV): 0.03 mg/kg | [1][2] |
| Bleeding Model | Rat | Bleeding Assessment | No effect observed up to 20 mg/kg | [1][2] |
Mechanism of Action: Enhancement of Endogenous Fibrinolysis
This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa. In the complex cascade of coagulation and fibrinolysis, TAFIa plays a crucial anti-fibrinolytic role by removing C-terminal lysine residues from the surface of the fibrin clot. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which work in concert to generate plasmin, the primary enzyme responsible for degrading fibrin.
By inhibiting TAFIa, this compound preserves the C-terminal lysine residues on the fibrin clot, thereby enhancing the recruitment and activation of plasminogen. This leads to an acceleration of plasmin generation and, consequently, a more rapid lysis of the thrombus.[2]
Signaling Pathway of this compound in Fibrinolysis
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.
In Vitro Thromboelastometry
The effect of this compound on clot lysis was assessed using thromboelastometry on human whole blood.
-
Objective: To determine the concentration-dependent effect of this compound on the acceleration of fibrin clot lysis in vitro.
-
Methodology:
-
Whole blood samples were obtained from healthy human donors.
-
Clotting was initiated in the presence of tissue factor.
-
This compound was added at various concentrations to the blood samples prior to the initiation of clotting.
-
The thromboelastometry apparatus monitored the viscoelastic properties of the blood as the clot formed and lysed.
-
The primary endpoint was the lysis time, and the EC50 was calculated as the concentration of this compound that produced 50% of the maximal effect on clot lysis acceleration.[1][2]
-
In Vivo Mouse Model of Pulmonary Thromboembolism
This model was utilized to evaluate the in vivo efficacy of this compound in promoting the dissolution of pre-formed fibrin clots in the pulmonary vasculature.
-
Objective: To assess the dose-dependent efficacy of this compound in reducing pulmonary fibrin deposition.
-
Animal Model: C57Bl6 male mice.[3]
-
Methodology:
-
Pulmonary thromboembolism was induced by a single intravenous injection of human Tissue Factor (TF).[3]
-
Ten minutes following the TF injection, mice were treated with an intravenous administration of this compound at doses ranging from 0.01 to 100 mg/kg, or a vehicle control (0.9% NaCl).[3]
-
Ten or twenty minutes after the treatment, the mice were anesthetized, and their lungs were harvested.[3]
-
The lungs were homogenized, and the amount of pulmonary fibrin was quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
-
The minimal effective dose was determined as the lowest dose of this compound that resulted in a statistically significant reduction in pulmonary fibrin clots compared to the vehicle control.[1]
-
Experimental Workflow for the Murine Pulmonary Thromboembolism Model
In Vivo Rat Tail Bleeding Model
This model was employed to assess the potential bleeding risk associated with this compound treatment.
-
Objective: To evaluate the effect of this compound on bleeding.
-
Methodology:
-
Rats were treated with this compound at doses up to 20 mg/kg.
-
A standardized incision was made on the tail of the rat.
-
Bleeding parameters, such as bleeding time and/or blood loss, were monitored and compared to a vehicle control group.
-
The results indicated that this compound did not significantly increase bleeding compared to the control, suggesting a low risk of bleeding complications at therapeutic doses.[1][2]
-
References
Methodological & Application
Application Notes and Protocols for S62798 in a Murine Model of Thromboembolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of S62798, a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), in a murine model of pulmonary thromboembolism. The following protocols and data are compiled to assist in the preclinical evaluation of this compound for its profibrinolytic and antithrombotic effects.
Introduction
Thromboembolic diseases, such as pulmonary embolism, are a major cause of morbidity and mortality worldwide.[1][2][3] Enhancing endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots, represents a promising therapeutic strategy.[1][4] Thrombin-activatable fibrinolysis inhibitor (TAFI), once activated by the thrombin-thrombomodulin complex to TAFIa, plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from fibrin, thereby reducing plasminogen activation.[1] this compound is a novel small molecule inhibitor of TAFIa, which has been shown to accelerate clot lysis by potentiating endogenous fibrinolysis.[1][4] This document outlines the use of this compound in a well-established murine model of tissue factor-induced pulmonary thromboembolism.
Mechanism of Action
This compound is a competitive and highly selective inhibitor of human, mouse, and rat TAFIa.[1][4] By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine residues on the fibrin surface. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which in turn enhances the conversion of plasminogen to plasmin.[1] Plasmin is the key enzyme responsible for the degradation of the fibrin clot. Consequently, inhibition of TAFIa by this compound leads to an acceleration of fibrinolysis and clot dissolution.[1][4]
Signaling Pathway
References
Application Notes and Protocols: Intravenous Administration of S62798 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of S62798 in murine models, focusing on its application in preclinical studies of thromboembolic diseases. The protocols and data presented are synthesized from published research to guide the design and execution of similar experiments.
Introduction
This compound is a potent and selective small molecule inhibitor of activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This makes this compound a promising therapeutic candidate for the treatment of thrombotic diseases such as pulmonary embolism. The following sections detail the in vivo efficacy of this compound when administered intravenously in a mouse model of pulmonary thromboembolism.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ (TAFIa Inhibition) | Human | 11 nmol/L | [1][2] |
| Mouse | 270 nmol/L | [1][2][3][4] | |
| Rat | 178 nmol/L | [1][2] | |
| EC₅₀ (Clot Lysis) | Human (in vitro) | 27 nmol/L | [1][2] |
| Minimal Effective Dose | Mouse (in vivo) | 0.03 mg/kg | [1][2] |
| ED₅₀ | Mouse (in vivo) | 0.03 mg/kg | [3][4] |
Table 2: Efficacy of Intravenous this compound in a Murine Model of Pulmonary Thromboembolism
| Treatment Group | Dose | Time Point | Outcome (Ratio of Pulmonary Fibrin vs. Vehicle) | p-value | Reference |
| This compound | 0.1 mg/kg | 10 min post-treatment | 0.31 [95% CI: 0.21; 0.45] | <0.0001 | [3][4] |
| 0.1 mg/kg | 20 min post-treatment | 0.35 [95% CI: 0.24; 0.51] | <0.0001 | [3][4] | |
| This compound + Heparin | 1 mg/kg + 2000 IU/kg | 20 min post-TF induction | 0.29 [95% CI: 0.20; 0.43] | <0.0001 | [3] |
| Heparin alone (curative) | 2000 IU/kg | 20 min post-TF induction | 0.96 [95% CI: 0.65; 1.43] | p=0.85 | [3] |
| This compound alone (curative) | 1 mg/kg | 20 min post-TF induction | 0.27 [95% CI: 0.18; 0.40] | <0.0001 | [3] |
Experimental Protocols
Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism
This protocol describes the induction of pulmonary thromboembolism in mice and the subsequent treatment with intravenous this compound to evaluate its fibrinolytic efficacy.
Materials:
-
C57Bl/6 male mice
-
Human Tissue Factor (TF)
-
This compound
-
Vehicle (0.9% NaCl)
-
Anesthetic agent
-
ELISA kit for fibrin quantification
Procedure:
-
Animal Preparation: Acclimatize C57Bl/6 male mice to the laboratory environment before the experiment.
-
Induction of Thromboembolism: Inject Human Tissue Factor (TF) intravenously into the mice to induce the formation of pulmonary thrombi.
-
Treatment Administration: Ten minutes after the TF injection, administer this compound intravenously.[3][4] The dosage can range from 0.01 to 100 mg/kg, dissolved in a vehicle of 0.9% NaCl.[3][4] A control group should receive an equivalent volume of the vehicle.
-
Sample Collection: At 10 or 20 minutes post-treatment with this compound, anesthetize the mice and collect the lungs.[3][4]
-
Fibrin Quantification: Homogenize the collected lung tissue and quantify the amount of pulmonary fibrin using an ELISA-based method.[3][4]
-
Data Analysis: Express the results as a ratio of the geometric mean of pulmonary fibrin in the treated group compared to the vehicle-treated group.[3][4]
Visualizations
Signaling Pathway of this compound in Fibrinolysis
Caption: this compound inhibits TAFIa, enhancing fibrinolysis.
Experimental Workflow for Evaluating this compound in Mice
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for Quantifying Pulmonary Fibrin with S62798 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
S62798 is a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3] TAFIa plays a critical role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, which are essential for the binding of plasminogen and tissue-type plasminogen activator (t-PA).[2] By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, leading to accelerated clot degradation.[1][2] This makes this compound a potential therapeutic agent for thrombotic diseases such as pulmonary embolism.[1][2] These application notes provide a detailed protocol for quantifying the in vivo efficacy of this compound in a murine model of pulmonary thromboembolism by measuring pulmonary fibrin deposition using a quantitative sandwich ELISA.
Mechanism of Action of this compound
This compound is a competitive inhibitor of human TAFIa with an IC50 of 11.2 ± 0.4 nM. It is less potent on mouse TAFIa, with an IC50 of 270 ± 39 nM.[1] The primary mechanism of this compound involves the potentiation of endogenous fibrinolysis. In the fibrinolytic pathway, plasminogen is converted to plasmin, which then degrades the fibrin clot. This process is positively regulated by the binding of plasminogen and t-PA to lysine residues on the fibrin surface. TAFIa removes these lysine residues, thereby inhibiting fibrinolysis. This compound blocks this action of TAFIa, preserving the lysine binding sites and enhancing the breakdown of fibrin clots.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thrombin-activatable fibrinolysis inhibitor (TAFI, plasma procarboxypeptidase B, procarboxypeptidase R, procarboxypeptidase U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thromboelastometry with S62798
For Researchers, Scientists, and Drug Development Professionals
Introduction
S62798 is a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa plays a crucial role in downregulating fibrinolysis, the process of breaking down blood clots. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, accelerating clot lysis.[1][2] This makes this compound a promising therapeutic agent for thrombotic diseases such as pulmonary embolism.[1] Thromboelastometry, a method that provides a global assessment of hemostasis, is a valuable tool for evaluating the in vitro effects of compounds like this compound on clot formation and lysis.[1][2][3]
These application notes provide a detailed protocol for utilizing rotational thromboelastometry (ROTEM®) to assess the pro-fibrinolytic activity of this compound. The described methodology is based on established protocols for evaluating fibrinolysis using viscoelastic tests, which often employ a tissue plasminogen activator (tPA) challenge to induce clot lysis.[4][5]
Principle of the Assay
Standard thromboelastometry assays are often not sensitive enough to detect hyperfibrinolytic states. To assess the efficacy of a pro-fibrinolytic agent like this compound, a modified protocol is employed where fibrinolysis is induced in vitro. This is typically achieved by adding a controlled amount of tissue plasminogen activator (tPA) to the whole blood sample. The ROTEM® system then monitors the entire coagulation process, from clot initiation and formation to its subsequent lysis. By comparing the lysis parameters in the presence and absence of this compound, the pro-fibrinolytic effect of the compound can be quantified.
Key Thromboelastometry Parameters for Fibrinolysis Assessment
The following ROTEM® parameters are particularly relevant for assessing the effects of this compound on fibrinolysis.
| Parameter | Description | Interpretation in the Context of this compound |
| CT (Clotting Time) | Time from the start of the measurement until the clot begins to form (amplitude of 2 mm). | Unlikely to be significantly affected by this compound as TAFIa acts on fibrinolysis, not clot initiation. |
| CFT (Clot Formation Time) | Time from the end of CT until a clot firmness of 20 mm is reached. | Generally not expected to be altered by this compound. |
| MCF (Maximum Clot Firmness) | The maximum amplitude reached during the measurement, representing the ultimate strength of the clot. | May be slightly reduced if lysis occurs rapidly, but not the primary endpoint for this compound's action. |
| LI30 / LI60 (Lysis Index at 30/60 minutes) | Percentage of remaining clot firmness 30 or 60 minutes after CT, relative to MCF. | A key parameter. This compound is expected to decrease the Lysis Index, indicating accelerated clot lysis. |
| ML (Maximum Lysis) | The percentage of clot firmness lost at any point after MCF is reached. | A primary endpoint. This compound is expected to increase Maximum Lysis, demonstrating enhanced fibrinolysis. |
Experimental Protocol: Assessment of this compound using tPA-modified ROTEM®
This protocol outlines the steps to evaluate the dose-dependent effect of this compound on fibrinolysis in human whole blood.
Materials:
-
ROTEM® delta or sigma system
-
Human whole blood collected in citrated tubes (e.g., 3.2% sodium citrate)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or saline)
-
Vehicle control
-
Recombinant tissue plasminogen activator (tPA)
-
ROTEM® reagents: star-tem®, ex-tem®
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Sample Preparation:
-
Collect whole blood from healthy volunteers who have not taken any medication affecting coagulation for at least 10 days.
-
Use the blood within 2 hours of collection.
-
Gently invert the blood collection tubes several times to ensure proper mixing.
-
-
Preparation of this compound and tPA dilutions:
-
Prepare a series of dilutions of this compound in its vehicle to test a range of concentrations.
-
Prepare a working solution of tPA. The final concentration of tPA in the assay will need to be optimized to induce a measurable degree of fibrinolysis within the runtime of the assay. A starting point could be in the range of 100-200 ng/mL.
-
-
ROTEM® Assay Setup:
-
For each experimental condition (vehicle control and each concentration of this compound), perform the following steps.
-
Pipette 300 µL of citrated whole blood into a pre-warmed ROTEM® cup.
-
Add the desired volume of the this compound dilution or vehicle control.
-
Add the pre-determined volume of the tPA working solution.
-
Initiate the measurement by adding 20 µL of star-tem® (recalcification agent) and 20 µL of ex-tem® (tissue factor activator).
-
Run the assay for at least 60 minutes to ensure the lysis phase is adequately captured.
-
-
Data Collection and Analysis:
-
Record the standard ROTEM® parameters, with a particular focus on LI30, LI60, and ML.
-
Compare the results from the this compound-treated samples to the vehicle control.
-
Plot the dose-response curve for the relevant lysis parameters (e.g., ML vs. This compound concentration) to determine the EC50.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Treatment | n | CT (s) | CFT (s) | MCF (mm) | LI30 (%) | LI60 (%) | ML (%) |
| Vehicle Control | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound [Conc. 1] | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound [Conc. 2] | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound [Conc. 3] | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in enhancing fibrinolysis.
Experimental Workflow for ROTEM® Analysis of this compound
Caption: Workflow for assessing this compound with tPA-modified ROTEM®.
References
- 1. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deaconess.com [deaconess.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Modified Rotational Thromboelastometry Protocol Using Tissue Plasminogen Activator for Detection of Hypofibrinolysis and Hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S62798 in Fibrinolysis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
S62798 is a potent and selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, the biological process that breaks down blood clots. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro fibrinolysis assays. The provided protocols are intended to serve as a guide for researchers investigating the fibrinolytic system and developing novel anti-thrombotic therapies.
Introduction
Thrombotic diseases, such as pulmonary embolism and deep vein thrombosis, are a major cause of morbidity and mortality worldwide. The fibrinolytic system is the body's natural defense against thrombosis, and its enhancement represents a promising therapeutic strategy. A key negative regulator of fibrinolysis is the thrombin-activatable fibrinolysis inhibitor (TAFI), a plasma zymogen that, upon activation to TAFIa, attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding and activation of plasminogen, the precursor to the clot-dissolving enzyme plasmin.
This compound is a highly selective inhibitor of human, mouse, and rat TAFIa.[1][2] Its mechanism of action involves the direct inhibition of TAFIa's enzymatic activity, thereby preserving the C-terminal lysine residues on the fibrin surface, which in turn promotes plasminogen activation and accelerates clot lysis.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published in vitro and in vivo studies.
| Parameter | Species | Value | Assay/Model | Reference |
| IC50 | Human TAFIa | 11 nmol/L | In vitro enzyme activity assay | [1][2] |
| Mouse TAFIa | 270 nmol/L | In vitro enzyme activity assay | [1][2] | |
| Rat TAFIa | 178 nmol/L | In vitro enzyme activity assay | [1][2] | |
| EC50 | Human clot lysis | 27 nmol/L | Thromboelastometry | [1][2] |
| Minimal Effective Dose | Mouse | 0.03 mg/kg (IV) | Tissue Factor-induced pulmonary thromboembolism | [1][2] |
Signaling Pathway
The following diagram illustrates the role of this compound in the fibrinolysis signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate assay buffer (e.g., HEPES-buffered saline)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound powder required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 438.43 g/mol .
-
Example calculation for 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 0.001 L * 438.43 g/mol = 0.0043843 g = 4.38 mg b. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile-filtered DMSO to the tube to achieve the desired stock concentration. d. Vortex the solution until the this compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final working concentrations. c. It is recommended to prepare fresh working solutions for each experiment.
Note: The solubility of this compound in aqueous buffers may be limited. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound solutions.
Protocol 2: In Vitro Plasma Clot Lysis Assay
This protocol provides a general method to assess the pro-fibrinolytic activity of this compound in a plasma-based clot lysis assay. This assay measures the time it takes for a clot formed from plasma to lyse in the presence of a plasminogen activator.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound working solutions (prepared as in Protocol 1)
-
Tissue plasminogen activator (t-PA)
-
Thrombin or Calcium Chloride (CaCl2) to initiate clotting
-
Assay buffer (e.g., HEPES-buffered saline)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup: a. In a 96-well microplate, add the following to each well:
- Pooled normal human plasma
- This compound working solution (at various concentrations) or vehicle control (assay buffer with the same final DMSO concentration)
- Tissue plasminogen activator (t-PA) at a final concentration that results in a measurable lysis time. b. Mix the components gently by pipetting.
-
Clot Formation and Lysis Monitoring: a. Initiate clotting by adding either thrombin or CaCl2 to each well. b. Immediately place the microplate in a pre-warmed (37°C) microplate reader. c. Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and then decrease as the clot lyses.
-
Data Analysis: a. The clot lysis time is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition. b. Plot the clot lysis time as a function of the this compound concentration. c. A decrease in clot lysis time in the presence of this compound indicates a pro-fibrinolytic effect.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and applications. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents.
References
Application Note: S62798 for Studying TAFIa in Whole Blood Assays
Introduction
Thrombin-activatable fibrinolysis inhibitor (TAFI) is a key regulator of the fibrinolytic system. When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it suppresses fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. This action reduces plasminogen binding and subsequent plasmin generation, thereby stabilizing the fibrin clot. Elevated TAFIa activity has been associated with an increased risk of thrombotic diseases. S62798 is a potent and highly selective small molecule inhibitor of TAFIa, making it a valuable tool for investigating the role of TAFIa in hemostasis and thrombosis.[1][2] This application note provides detailed protocols for utilizing this compound to study TAFIa function in whole blood assays, relevant for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
This compound demonstrates potent and selective inhibition of TAFIa across different species. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Potency of this compound against TAFIa
| Species | IC50 (nmol/L) |
| Human | 11[1][2] |
| Mouse | 270[1][2] |
| Rat | 178[1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of TAFIa activity.
Table 2: In Vitro Efficacy of this compound in a Human Whole Blood Clot Lysis Assay
| Assay | Parameter | Value (nmol/L) |
| Thromboelastometry | EC50 | 27[1][2] |
EC50 (Half-maximal effective concentration) is the concentration of this compound required to achieve 50% of the maximal effect on clot lysis time.
Signaling Pathway and Mechanism of Action
TAFIa plays a critical role in downregulating fibrinolysis. The following diagram illustrates the mechanism of TAFIa in the fibrinolytic pathway and the point of intervention for this compound.
Caption: Mechanism of TAFIa in fibrinolysis and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for studying the effect of this compound on TAFIa-mediated fibrinolysis in whole blood.
Thromboelastometry (TEG®) / Rotational Thromboelastometry (ROTEM®) Assay
This assay provides a global assessment of hemostasis and fibrinolysis by measuring the viscoelastic properties of a whole blood sample as it clots and lyses.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate tubes.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in saline).
-
Tissue Plasminogen Activator (t-PA) to induce fibrinolysis.
-
Calcium chloride (0.2 M).
-
TEG® or ROTEM® analyzer with corresponding cups and pins.
-
Pipettes and tips.
Procedure:
-
Sample Preparation:
-
Collect whole blood and gently invert the tube to ensure proper mixing with the anticoagulant. The sample should be used within 2 hours of collection.
-
Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay. A vehicle control (solvent without this compound) must be included.
-
-
Assay Setup:
-
Pre-warm the TEG®/ROTEM® cups to 37°C.
-
To the cup, add the whole blood sample (e.g., 340 µL for TEG®).
-
Add the desired volume of this compound dilution or vehicle control.
-
Add t-PA to a final concentration that induces measurable lysis within the assay timeframe (e.g., 100-200 ng/mL). The optimal concentration may need to be determined empirically.
-
Initiate coagulation by adding calcium chloride (e.g., 20 µL of 0.2 M CaCl2 for TEG®).
-
-
Data Acquisition and Analysis:
-
Start the TEG®/ROTEM® analysis immediately after recalcification.
-
Monitor the formation and lysis of the clot in real-time.
-
Key parameters to analyze include:
-
Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.
-
Clot Formation Time (CFT) / Kinetics (K): Time from the start of clot formation until a certain clot firmness is reached.
-
Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the maximum strength of the clot.
-
Lysis at 30/60 minutes (LY30/LY60): Percentage of clot lysis 30 or 60 minutes after MCF/MA is reached.
-
Clot Lysis Time (CLT): Time from MCF/MA to complete lysis.
-
-
Expected Results:
Increasing concentrations of this compound are expected to decrease the clot lysis time and increase the LY30/LY60 values in a dose-dependent manner, indicating enhanced fibrinolysis due to TAFIa inhibition.
Whole Blood Clot Lysis Assay (Turbidimetric Method)
This assay measures the time required for a clot formed in whole blood to lyse in the presence of a fibrinolytic agent, assessed by changes in optical density.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate tubes.
-
This compound stock solution.
-
Tissue factor (to initiate clotting).
-
Tissue Plasminogen Activator (t-PA).
-
Calcium chloride.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C.
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of this compound and a vehicle control.
-
Prepare a solution containing tissue factor and t-PA in a suitable buffer (e.g., Tris-buffered saline).
-
-
Assay Performance:
-
Pipette whole blood into the wells of a 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add the tissue factor/t-PA solution.
-
Initiate clotting by adding calcium chloride.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for several hours.
-
Plot the absorbance over time. The curve will show an initial increase as the clot forms, followed by a decrease as the clot lyses.
-
The primary endpoint is the Clot Lysis Time , often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
-
Expected Results:
This compound will shorten the clot lysis time in a concentration-dependent manner, reflecting its pro-fibrinolytic activity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the effect of this compound in a whole blood assay.
Caption: General experimental workflow for whole blood assays with this compound.
Conclusion
This compound is a potent and selective TAFIa inhibitor that can be effectively studied in whole blood assays such as thromboelastometry and turbidimetric clot lysis assays. These methods provide a physiologically relevant environment to investigate the pro-fibrinolytic effects of this compound and to further understand the role of TAFIa in hemostasis and thrombosis. The protocols and data presented in this application note serve as a guide for researchers to design and execute robust experiments using this compound.
References
Application Notes and Protocols for S62798 in Combination with Heparin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for evaluating the combination of S62798, a potent inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), with the anticoagulant heparin. The following sections detail the mechanism of action, summarize key quantitative data, and provide detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action and Therapeutic Rationale
This compound is a small molecule inhibitor that specifically targets activated TAFI (TAFIa). TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), thereby accelerating the conversion of plasminogen to plasmin, the primary enzyme responsible for clot dissolution. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, promoting the breakdown of existing blood clots.[1][2]
Heparin, a widely used anticoagulant, functions primarily by activating antithrombin III, which in turn inactivates thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade. This action prevents the formation of new clots but has no direct effect on existing thrombi.
The combination of this compound and heparin presents a promising therapeutic strategy. Heparin's anticoagulant properties prevent further clot formation, while this compound's pro-fibrinolytic action accelerates the dissolution of pre-existing clots. This dual approach has the potential to be more effective than either agent alone in treating thromboembolic diseases such as pulmonary embolism.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 (TAFIa Inhibition) | Human | 11 nmol/L | [2] |
| Mouse | 270 nmol/L | [2] | |
| Rat | 178 nmol/L | [2] | |
| EC50 (Clot Lysis, Thromboelastometry) | Human | 27 nmol/L | [2] |
| Minimal Effective Dose (in vivo) | Mouse | 0.03 mg/kg (IV) | [2] |
| No Effect on Bleeding (in vivo) | Rat | Up to 20 mg/kg | [2] |
Signaling Pathway
The following diagram illustrates the interplay between the coagulation cascade, the fibrinolytic pathway, and the mechanisms of action for heparin and this compound.
References
Application Notes and Protocols for Measuring the Profibrinolytic Effect of S62798
For Researchers, Scientists, and Drug Development Professionals
Introduction
S62798 is a potent and selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a critical role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby reducing the binding of plasminogen and tissue plasminogen activator (tPA) and attenuating plasmin generation. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, representing a promising therapeutic strategy for thromboembolic diseases.[1][2][3] These application notes provide a comprehensive overview of the methodologies to assess the profibrinolytic activity of this compound in both in vitro and in vivo settings.
Data Presentation
The profibrinolytic potency of this compound has been quantified in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human TAFIa | 11 nmol/L | Chromogenic Assay | [1][2] |
| Mouse TAFIa | 270 nmol/L | Chromogenic Assay | [1][2] | |
| Rat TAFIa | 178 nmol/L | Chromogenic Assay | [1][2] | |
| EC50 | Human Clot Lysis | 27 nmol/L | Thromboelastometry | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Pulmonary Thromboembolism
| Parameter | Dosing Regimen | Effect | Reference |
| Minimal Effective Dose | 0.03 mg/kg (IV) | Decreased pulmonary fibrin clots | [1][2] |
| Combination Therapy | This compound (1 mg/kg) + Heparin | Significantly decreased pulmonary fibrin deposition compared to heparin alone | [1] |
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of TAFIa within the fibrinolytic pathway. The following diagram illustrates this interaction.
Caption: this compound inhibits TAFIa, preserving lysine residues on fibrin for enhanced fibrinolysis.
Experimental Protocols
Detailed methodologies for key experiments to measure the profibrinolytic effect of this compound are provided below.
Thromboelastometry (TEG® or ROTEM®)
This global hemostasis assay provides information on the entire clotting process, including fibrinolysis.
Objective: To assess the effect of this compound on the rate of clot lysis.
Workflow Diagram:
Caption: Workflow for assessing this compound's effect on clot lysis using thromboelastometry.
Protocol:
-
Sample Preparation: Collect fresh whole blood in citrated tubes. Prepare platelet-rich plasma (PRP) by centrifugation at 150 x g for 10 minutes.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 1 nM to 1 µM.
-
Assay Procedure:
-
Pipette 300 µL of whole blood or PRP into the assay cup.
-
Add the desired concentration of this compound or vehicle control.
-
Incubate the sample for 5 minutes at 37°C.
-
Initiate coagulation by adding the appropriate activator (e.g., tissue factor for EXTEM assay).
-
Start the thromboelastometry measurement.
-
-
Data Analysis:
-
Monitor the clot lysis parameters, such as Clot Lysis Index at 30 and 60 minutes (CLI30, CLI60) and Lysis Onset Time (LOT).
-
An increase in the CLI and a decrease in the LOT in the presence of this compound indicate a profibrinolytic effect.
-
Plot the concentration-response curve to determine the EC50.
-
In Vitro Clot Lysis Assay (Turbidimetric Method)
This assay measures the lysis of a pre-formed clot in a 96-well plate format by monitoring changes in optical density.
Objective: To quantify the dose-dependent effect of this compound on the rate of clot lysis.
Workflow Diagram:
Caption: Workflow for the in vitro turbidimetric clot lysis assay.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood at 2000 x g for 15 minutes.
-
Reagent Preparation:
-
Prepare solutions of thrombin, calcium chloride (CaCl2), and tissue plasminogen activator (tPA).
-
Prepare serial dilutions of this compound (1 nM to 1 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add PPP.
-
Add thrombin and CaCl2 to initiate clot formation.
-
Allow the clot to form for 30 minutes at 37°C.
-
Add tPA along with different concentrations of this compound or vehicle control to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Analysis:
-
Measure the optical density (OD) at 405 nm every minute for 2-4 hours.
-
The time to 50% clot lysis is determined from the OD curve. A shorter time in the presence of this compound indicates a profibrinolytic effect.
-
Plot the this compound concentration against the time to 50% lysis.
-
Fibrin Degradation Product (FDP) ELISA
This assay quantifies the products of fibrinolysis, providing a direct measure of fibrinolytic activity.
Objective: To measure the increase in FDPs in plasma or clot supernatant following treatment with this compound.
Protocol:
-
Sample Collection: Collect plasma samples from in vitro clot lysis assays or from in vivo animal studies where this compound was administered.
-
Assay Procedure:
-
Use a commercially available FDP ELISA kit.
-
Follow the manufacturer's instructions for adding standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of FDPs in the samples.
-
An increase in FDP concentration in this compound-treated samples compared to controls indicates enhanced fibrinolysis.
-
In Vivo Murine Model of Pulmonary Thromboembolism
This model assesses the ability of this compound to resolve pre-formed fibrin clots in the lungs of mice.
Objective: To evaluate the in vivo efficacy of this compound in promoting the lysis of pulmonary emboli.
Protocol:
-
Animal Model:
-
Induce pulmonary thromboembolism in mice by intravenous injection of tissue factor or a mixture of collagen and epinephrine.
-
-
Drug Administration:
-
Administer this compound intravenously at various doses (e.g., 0.01 to 10 mg/kg) at a specified time point after the induction of thrombosis.
-
-
Sample Collection:
-
At a predetermined time after treatment, euthanize the mice and perfuse the lungs with saline.
-
Harvest the lungs for analysis.
-
-
Quantification of Pulmonary Fibrin:
-
Homogenize the lung tissue.
-
Quantify the amount of fibrin in the lung homogenate using a specific ELISA for mouse fibrin or by Western blot.
-
-
Data Analysis:
-
Compare the amount of pulmonary fibrin in this compound-treated mice to that in vehicle-treated controls.
-
A dose-dependent reduction in pulmonary fibrin indicates a profibrinolytic effect of this compound in vivo.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate and quantify the profibrinolytic effects of the TAFIa inhibitor, this compound. The combination of global hemostasis assays, specific clot lysis and degradation product measurements, and relevant in vivo models will enable a thorough characterization of this and other profibrinolytic compounds. Adherence to these detailed methodologies will ensure reproducible and reliable data for advancing the development of novel antithrombotic therapies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing S62798 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of S62798, a potent and selective inhibitor of Thrombin Activatable Fibrinolysis Inhibitor (TAFIa). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct inhibitor of activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa). TAFIa is an enzyme that slows down the breakdown of blood clots (fibrinolysis) by removing C-terminal lysine residues from the fibrin surface. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), which are key components of the fibrinolytic system. By inhibiting TAFIa, this compound preserves these lysine residues, thereby enhancing plasminogen activation and accelerating the dissolution of fibrin clots.[1][2][3]
Q2: What is a typical starting dose for in vivo studies with this compound?
A2: Based on preclinical studies in a murine model of pulmonary thromboembolism, a minimal effective intravenous (IV) dose of this compound was found to be 0.03 mg/kg.[1][2][3][4] For initial dose-ranging studies, it is advisable to start with a dose below this and escalate to determine the optimal dose for your specific model and endpoint.
Q3: What is the maximum tolerated dose (MTD) of this compound?
A3: In a rat tail bleeding model, no bleeding effects were observed with this compound treatment up to 20 mg/kg.[1][2][3][4] However, the MTD can vary depending on the animal species, strain, and administration route. It is crucial to perform a formal MTD study to establish a safe dose range for your specific experimental conditions.[5][6][7][8]
Q4: How should this compound be formulated for in vivo administration?
A4: The solubility of this compound for in vivo use has not been detailed in the provided search results. For many small molecule inhibitors with poor aqueous solubility, common formulation strategies include using vehicles such as saline, PBS, or solutions containing solubilizing agents like DMSO, cyclodextrins, or Tween 80.[9][10][11][12] It is essential to test the solubility and stability of this compound in your chosen vehicle and to include a vehicle-only control group in your experiments.
Q5: What are the expected pharmacodynamic effects of this compound?
A5: The primary pharmacodynamic effect of this compound is the enhancement of fibrinolysis. This can be measured by assessing clot lysis times, the extent of fibrin deposition in tissues, or by measuring biomarkers of fibrinolysis such as D-dimer levels.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 (TAFIa inhibition) | Human | 11 nmol/L | [1][2][4] |
| Mouse | 270 nmol/L | [1][2][4] | |
| Rat | 178 nmol/L | [1][2][4] | |
| EC50 (in vitro clot lysis) | Human | 27 nmol/L | [1][2][4] |
| Minimal Effective Dose (in vivo) | Mouse (IV) | 0.03 mg/kg | [1][2][3][4] |
| No Observed Bleeding Effect | Rat | Up to 20 mg/kg | [1][2][3][4] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.
1. Animal Model:
-
Select a suitable rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 6-8 weeks.
-
Acclimatize animals for at least one week before the experiment.
2. Dose Escalation:
-
Prepare a range of this compound doses. Based on the available data, a starting dose of 0.1 mg/kg with escalating doses up to and potentially exceeding 20 mg/kg could be appropriate.
-
Administer a single dose of this compound via the intended route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Include a vehicle control group.
3. Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) immediately after dosing and at regular intervals for at least 7 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[6]
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.
4. MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.[5][6][7][8]
Protocol 2: In Vivo Efficacy Study (e.g., Murine Pulmonary Thromboembolism Model)
This protocol describes a general workflow for assessing the efficacy of this compound in a relevant disease model.
1. Model Induction:
-
Induce thrombosis in the chosen animal model. For example, in a pulmonary embolism model, this can be achieved by injecting tissue factor.[1][2]
2. Group Allocation and Treatment:
-
Randomly assign animals to different treatment groups:
-
Vehicle control
-
This compound at various dose levels (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg IV)
-
Positive control (e.g., a known thrombolytic agent like alteplase)[3]
-
-
Administer the treatment at a defined time point after the thrombotic challenge.
3. Efficacy Assessment:
-
At a predetermined endpoint, euthanize the animals and collect relevant tissues (e.g., lungs).
-
Quantify the primary efficacy endpoint, such as the amount of fibrin deposition in the lungs, which can be measured by ELISA.[13]
4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:
-
In a satellite group of animals, collect blood samples at various time points after this compound administration to determine the plasma concentration of the compound (PK analysis).
-
Correlate the PK data with the efficacy and any PD markers to establish an exposure-response relationship.[1][13][14][15]
Troubleshooting Guide
Issue 1: Lack of Efficacy at Expected Doses
-
Question: Why is this compound not showing the expected efficacy in my in vivo model?
-
Answer:
-
Suboptimal Dose: The effective dose can be highly model-dependent. Perform a dose-response study with a wider range of doses.
-
Inadequate Exposure: Conduct pharmacokinetic (PK) studies to ensure that this compound is reaching the target tissue at sufficient concentrations. Poor bioavailability or rapid clearance could be a factor.
-
Formulation Issues: The compound may not be fully solubilized or stable in the chosen vehicle. Test different formulation strategies.[9][10][11][12]
-
Model Specifics: The chosen animal model may not have a pathology that is responsive to TAFIa inhibition. Ensure the model is appropriate and validated.
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Question: I am observing unexpected toxicity at doses reported to be safe. What should I do?
-
Answer:
-
Vehicle Toxicity: Always include a vehicle-only control group to rule out toxicity caused by the formulation itself.
-
Route of Administration: The route of administration can significantly impact toxicity. Consider alternative routes.
-
Off-Target Effects: Although this compound is reported to be selective, high concentrations could lead to off-target effects. Consider performing in vitro screening against a panel of related enzymes.
-
Animal Strain/Species Differences: Toxicity can vary between different strains and species. Ensure the health status of your animals is optimal.
-
Issue 3: High Variability in Experimental Results
-
Question: My in vivo data shows high variability between animals in the same group. How can I reduce this?
-
Answer:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are highly standardized.
-
Animal Homogeneity: Use animals of the same age, sex, and weight range.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power of your study.
-
Randomization and Blinding: Randomize animals into groups and, where possible, blind the investigators to the treatment allocation to minimize bias.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S62798 Experimental Reproducibility
Welcome to the technical support center for S62798. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in experiments involving the TAFIa inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa normally suppresses fibrinolysis by removing C-terminal lysine residues from the fibrin clot surface. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), which promotes the conversion of plasminogen to plasmin, the primary enzyme responsible for clot degradation. By inhibiting TAFIa, this compound preserves these lysine residues, thereby accelerating endogenous fibrinolysis and enhancing clot lysis.[1]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: The inhibitory potency of this compound varies across species. It is a highly potent inhibitor of human TAFIa.[2][3] Key quantitative data are summarized in the table below.
Q3: Has this compound been tested in human subjects?
A3: Yes, this compound has completed Phase I studies in healthy volunteers.[3][4] In these studies, this compound was found to have a favorable safety profile and a linear pharmacokinetic (PK) profile.[4] The pharmacodynamic (PD) results confirmed its inhibitory effect on TAFIa and its ability to decrease clot lysis time.[4] However, its clinical development was discontinued before patient enrollment in a Phase 2 trial.[5]
Troubleshooting Guides
In Vitro Assay Variability
Problem: High variability in clot lysis assay results.
Possible Causes & Solutions:
-
Reagent Quality and Consistency:
-
Thrombin/tPA Activity: Ensure the activity of your thrombin and tPA lots is consistent. Perform a standard activity assay for each new lot.
-
Fibrinogen Concentration: The final fibrinogen concentration is critical for clot structure. Verify the concentration of your fibrinogen stock and ensure it is fully dissolved.
-
Plasma Source: If using plasma, variability can arise from donors or freeze-thaw cycles. Pool plasma from multiple donors if possible and minimize freeze-thaw cycles.
-
-
Assay Conditions:
-
Temperature: Maintain a constant temperature of 37°C throughout the assay. Temperature fluctuations can significantly alter enzyme kinetics and clot formation/lysis.
-
Mixing and Pipetting: Inconsistent mixing can lead to uneven clot formation. Use reverse pipetting for viscous solutions like fibrinogen and ensure gentle but thorough mixing after adding each reagent.
-
Plate Type: Use non-treated, clear flat-bottom plates for spectrophotometric clot lysis assays. Ensure there are no scratches or defects on the plate surface.
-
-
This compound Preparation:
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent. Incomplete dissolution will lead to inaccurate concentrations.
-
Stock Dilutions: Prepare fresh serial dilutions for each experiment from a validated stock solution to avoid degradation or adsorption to plasticware.
-
Problem: Inconsistent results in thromboelastometry (e.g., TEG® or ROTEM®).
Possible Causes & Solutions:
-
Blood Sample Handling:
-
Anticoagulant: Use the correct anticoagulant (typically citrated) and ensure the blood-to-anticoagulant ratio is accurate.
-
Time to Analysis: Analyze whole blood samples within a consistent and short timeframe after collection (e.g., within 2 hours) to maintain platelet function and coagulation factor stability.
-
Temperature: Keep blood samples at room temperature before analysis; do not chill.
-
-
Instrument and Reagents:
-
Calibration: Regularly calibrate the thromboelastometry instrument according to the manufacturer's guidelines.
-
Reagents: Use reagents from the same lot for a given set of comparative experiments. Ensure activators (e.g., tissue factor) are properly reconstituted and stored.
-
In Vivo Model Variability
Problem: Inconsistent reduction in thrombus size in a murine pulmonary thromboembolism model.
Possible Causes & Solutions:
-
Thrombus Induction:
-
Tissue Factor (TF) Activity: The activity of the TF used to induce thrombosis can vary between lots. Standardize each new lot of TF to ensure a consistent thrombotic challenge.
-
Injection Technique: The speed and location of the intravenous injection of TF are critical. Inconsistent administration can lead to variability in the initial clot burden. Ensure all personnel are thoroughly trained in the injection procedure.
-
-
This compound Administration:
-
Dosing and Timing: this compound has been shown to be effective when administered curatively (after clot formation).[3] The timing of administration post-thrombus induction is critical. Maintain a precise and consistent dosing schedule relative to the TF injection.
-
Route of Administration: Intravenous administration has been documented.[2][3] Ensure the full dose is delivered into the circulation.
-
-
Outcome Measurement:
-
Fibrin Quantification: When measuring pulmonary fibrin deposition by ELISA, ensure complete homogenization of the lung tissue and consistent protein extraction.[3] Run internal controls to normalize between assays.
-
Quantitative Data Summary
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 11.2 ± 0.4 nmol/L | Purified TAFIa Inhibition | [2][3] |
| Mouse | 270 ± 39 nmol/L | Purified TAFIa Inhibition | [2][3] | |
| Rat | 178 nmol/L | Purified TAFIa Inhibition | [2] | |
| EC50 | Human | 27 nmol/L | Thromboelastometry (Clot Lysis) | [2] |
| Minimal Effective Dose | Mouse | 0.03 mg/kg (IV) | TF-induced Pulmonary Thromboembolism | [2] |
Experimental Protocols
Protocol 1: In Vitro Turbidimetric Clot Lysis Assay
This protocol is a generalized method for assessing the effect of this compound on fibrinolysis in a purified system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare solutions of human fibrinogen, human plasminogen, thrombin, and tissue plasminogen activator (tPA) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well flat-bottom plate, add 20 µL of this compound dilution or vehicle control.
-
Add 120 µL of a master mix containing fibrinogen and plasminogen.
-
Initiate clotting by adding 40 µL of thrombin.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor clot formation by reading the absorbance at 405 nm every 30 seconds until a plateau is reached.
-
Initiate fibrinolysis by adding 20 µL of tPA.
-
Continue to monitor the absorbance at 405 nm every minute until the absorbance returns to baseline.
-
-
Data Analysis:
-
Calculate the clot lysis time, typically defined as the time from the addition of tPA to the point of 50% reduction in maximum clot turbidity.
-
Plot the clot lysis time against the concentration of this compound to determine the EC50.
-
Visualizations
Caption: this compound inhibits TAFIa, enhancing fibrinolysis.
Caption: Workflow for an in vitro clot lysis assay.
Caption: Troubleshooting logic for assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
S62798 Technical Support Center: Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of S62798, a potent inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. Vendor information indicates solubility in DMSO, a common practice for many small molecule inhibitors.[1] For aqueous-based experiments, it is advisable to first dissolve this compound in DMSO to create a high-concentration stock and then dilute this stock into the desired aqueous buffer.[2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility.[2] This can occur if the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The final concentration of DMSO should also be considered, as it can influence the solubility of the compound.
Q3: What are the typical factors that can affect the stability of this compound in solution?
A3: The stability of small molecules like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3][4] It is crucial to consider these factors during solution preparation, storage, and experimentation to ensure the integrity of the compound.
Q4: How should I store my this compound solutions?
A4: For DMSO stock solutions, it is generally recommended to store them at -20°C or -80°C for long-term stability.[5] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. The stability of this compound in aqueous buffers over time is likely to be more limited and should be determined experimentally. It is best to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.[2] |
| Precipitation occurs after diluting DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous buffer. The solution may be supersaturated. | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (if compatible with the experimental system). - Perform a solubility assessment to determine the maximum soluble concentration in your specific buffer. |
| Inconsistent results between experiments. | Variability in solution preparation. | - Standardize the protocol for preparing this compound solutions. - Ensure the DMSO stock solution is fully dissolved before dilution. - Use freshly prepared aqueous solutions for each experiment. |
Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time. | Degradation of this compound in the buffer. | - Prepare fresh solutions for each experiment. - Assess the stability of this compound in your experimental buffer at the working temperature and duration. - Store stock solutions in appropriate conditions (e.g., -80°C, protected from light). |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | - Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products and understand degradation pathways. - Optimize storage and handling conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers
This protocol outlines a general method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Serially dilute the this compound stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution and the DMSO control into the wells of a 96-well plate.
-
Add the aqueous buffer of interest to each well (e.g., 98 µL) to achieve the desired final concentrations.
-
Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).
-
Measure the turbidity of the solutions using a spectrophotometer at a wavelength such as 620 nm. The concentration at which precipitation is first observed is an estimation of the kinetic solubility.
-
Alternatively, for a more quantitative assessment (thermodynamic solubility), incubate an excess of solid this compound in the buffer until equilibrium is reached (e.g., 24-48 hours), filter or centrifuge to remove undissolved solid, and then quantify the concentration of this compound in the supernatant by a validated analytical method like HPLC.[2][6]
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column and detection method
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration.
-
Divide the solution into aliquots for different time points.
-
Store the aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if the compound is light-sensitive.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A significant decrease in the peak area over time indicates instability under the tested conditions. The appearance of new peaks may suggest the formation of degradation products.[7]
Visualizations
Caption: Mechanism of action of this compound in the fibrinolysis pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Structure-function relationships in thrombin-activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Interpreting Off-Target Effects of S62798
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S62798, a potent and selective inhibitor of activated thrombin activatable fibrinolysis inhibitor (TAFIa). While this compound is characterized by its high selectivity for its intended target, this guide addresses potential unexpected experimental outcomes and provides protocols for assessing its effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of activated thrombin activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa normally suppresses fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are binding sites for plasminogen and tissue plasminogen activator (tPA), which are essential for clot breakdown. By inhibiting TAFIa, this compound preserves these binding sites, thereby enhancing the body's natural ability to dissolve blood clots.[3]
Q2: Are there any known off-target effects of this compound in the classical sense (e.g., kinase inhibition)?
A2: Based on available data, this compound is a highly selective inhibitor of TAFIa.[1][2] There is no published evidence to suggest that it acts as a kinase inhibitor or has significant off-target binding to other unrelated proteins. Therefore, unexpected cellular effects are more likely to be related to the downstream consequences of TAFIa inhibition rather than direct off-target interactions.
Q3: Could inhibition of TAFIa by this compound have unintended biological consequences beyond fibrinolysis?
A3: Yes, while this compound is on-target, the inhibition of TAFIa may have broader biological effects. TAFIa has been implicated in the regulation of inflammation by inactivating pro-inflammatory mediators such as bradykinin and anaphylatoxins C3a and C5a.[4] Therefore, potent inhibition of TAFIa could potentially modulate inflammatory pathways. Researchers should consider this possibility when interpreting results in complex biological systems.
Q4: I am observing a weaker than expected pro-fibrinolytic effect at low concentrations of a TAFIa inhibitor. Is this a known phenomenon?
A4: Yes, some reversible TAFIa inhibitors have been reported to exhibit a biphasic effect on fibrinolysis.[5] At high concentrations, they act as potent pro-fibrinolytic agents by strongly inhibiting TAFIa. However, at lower concentrations, they can paradoxically prolong clot lysis. This is thought to occur because binding of the inhibitor can stabilize the otherwise unstable TAFIa enzyme, extending its half-life and allowing it to exert its anti-fibrinolytic effect for a longer period.[4][5] When designing experiments, it is crucial to perform dose-response studies to identify the optimal concentration for achieving the desired pro-fibrinolytic effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| Unexpectedly slow clot lysis at low concentrations of this compound. | Biphasic effect of the TAFIa inhibitor, leading to stabilization of TAFIa and a temporary anti-fibrinolytic effect.[5] | Perform a detailed dose-response curve to determine the concentration at which this compound transitions from a stabilizing to an inhibitory effect. |
| Variability in experimental results between different species. | This compound has different potencies for TAFIa from different species. | Be aware of the species-specific IC50 values (see Table 1) and adjust the experimental dosage accordingly. |
| No significant increase in bleeding time observed in vivo. | This compound is designed to have a minimal impact on bleeding time at therapeutic doses.[1][2] | This is an expected outcome and highlights the targeted nature of the compound on fibrinolysis without overtly affecting primary hemostasis. If an effect on bleeding is the desired outcome, a different class of antithrombotic agents may be necessary. |
| Unexplained anti-inflammatory effects observed in a disease model. | On-target inhibition of TAFIa, which is known to cleave and inactivate pro-inflammatory peptides.[4] | Investigate key inflammatory markers in your model system to correlate with TAFIa inhibition. This could represent a beneficial "off-target" therapeutic effect. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human TAFIa | 11 nmol/L | [1][2] |
| IC50 | Mouse TAFIa | 270 nmol/L | [1][2] |
| IC50 | Rat TAFIa | 178 nmol/L | [1][2] |
| EC50 (clot lysis) | Human clot | 27 nmol/L | [1][2] |
Experimental Protocols & Workflows
Signaling Pathway of Fibrinolysis and this compound Mechanism of Action
Caption: Mechanism of this compound in the context of fibrinolysis.
Experimental Workflow: Investigating Unexpected Results
Caption: Workflow for troubleshooting unexpected results with this compound.
Key Experimental Protocols
1. Thromboelastometry (TEG/ROTEM)
-
Principle: This assay provides a global assessment of hemostasis, including clot formation, strength, and lysis.[6][7]
-
Methodology:
-
Prepare citrated whole blood samples according to the instrument manufacturer's instructions.
-
Add this compound at various concentrations to the blood samples and incubate.
-
Initiate coagulation using an appropriate activator (e.g., tissue factor for EXTEM assay in ROTEM).
-
The instrument measures the viscoelastic properties of the clot as it forms and lyses.
-
Key parameters to analyze include Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Index (LI). An increase in the Lysis Index at 30 or 60 minutes (LI30, LI60) indicates enhanced fibrinolysis.
-
2. Rat Tail Bleeding Model
-
Principle: This in vivo model assesses the effect of a compound on primary hemostasis.
-
Methodology:
-
Administer this compound or vehicle control to anesthetized rats (e.g., Sprague-Dawley) via the desired route (e.g., intravenous).
-
After a specified time, transect the distal 3 mm of the tail.
-
Immediately immerse the tail in saline at 37°C.
-
Measure the time until bleeding ceases for a continuous period (e.g., 15 seconds). A cut-off time (e.g., 20 minutes) is typically used.[8]
-
A significant prolongation of bleeding time compared to the vehicle control indicates an effect on hemostasis. This compound has been shown to have no effect in this model at doses up to 20 mg/kg.[1][2]
-
3. Murine Model of Pulmonary Thromboembolism
-
Principle: This in vivo model evaluates the efficacy of a pro-fibrinolytic agent in dissolving an experimentally induced pulmonary embolism.
-
Methodology:
-
Induce pulmonary thromboembolism in mice (e.g., C57Bl/6) by intravenous injection of tissue factor.
-
After a set period to allow for clot formation, administer this compound or vehicle control intravenously.
-
At a predetermined endpoint, euthanize the animals and collect the lungs.
-
Homogenize the lung tissue and quantify the amount of fibrin deposition using an ELISA.
-
A significant reduction in pulmonary fibrin clots in the this compound-treated group compared to the control group indicates pro-fibrinolytic efficacy.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]
- 4. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibitors of TAFIa can both promote and inhibit fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboelastography | HE [hematology.mlsascp.com]
- 7. Thromboelastometry [practical-haemostasis.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: S62798 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S62798 in dose-response curve analysis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental analysis of this compound.
| Question | Answer |
| Why am I not observing a clear dose-response effect of this compound on clot lysis in my thromboelastometry assay? | There are several potential reasons for this: 1. Inadequate Fibrinolysis Induction: this compound is an inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), meaning it enhances existing fibrinolysis. If the assay conditions do not adequately activate the fibrinolytic system, the effect of this compound will be minimal. Ensure you are using a sufficient concentration of a plasminogen activator, such as tissue Plasminogen Activator (tPA), to induce fibrinolysis.[1][2] 2. Pre-analytical Variables: Improper sample collection and handling can significantly impact results. Ensure that blood samples are collected correctly to avoid tissue factor contamination and that the appropriate anticoagulant is used.[3][4] 3. Reagent Issues: Check the expiration dates and proper storage of all reagents, including this compound and tPA. Reagent degradation can lead to inconsistent results.[3] 4. Instrument Calibration: Ensure your thromboelastometry instrument is properly calibrated and maintained. Failed auto-calibration can lead to erroneous readings.[4] |
| My in vivo murine pulmonary embolism model is showing high variability in response to this compound. What are the potential causes? | High variability in in vivo models can be challenging. Consider the following: 1. Model Induction: The method of inducing pulmonary embolism can be a significant source of variability. Whether using thrombogenic agents or pre-formed clots, ensure the procedure is highly standardized across all animals.[5][6] 2. Animal Strain and Health: The genetic background and health status of the mice can influence their response to both the thrombotic challenge and the therapeutic agent. 3. Drug Administration: The route and timing of this compound administration are critical. Ensure consistent intravenous injection and timing relative to the induction of embolism. 4. Endpoint Measurement: The method used to quantify fibrin deposition in the lungs should be precise and consistently applied. |
| What are the expected IC50 and EC50 values for this compound? | The reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound can vary depending on the species and the experimental setup. Reported values include: - Human TAFIa IC50: 11 nmol/L. - Mouse TAFIa IC50: 270 nmol/L. - Rat TAFIa IC50: 178 nmol/L. - In vitro clot lysis (thromboelastometry) EC50: 27 nmol/L. |
| How does this compound affect the coagulation cascade? | This compound is a highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It does not directly interfere with the coagulation cascade that leads to fibrin formation. Instead, it acts on the downstream process of fibrinolysis, preventing the inhibition of clot breakdown. By inhibiting TAFIa, this compound preserves lysine binding sites on the fibrin clot, which are essential for the binding of plasminogen and tPA, thereby enhancing fibrinolysis. |
Experimental Protocols
In Vitro Dose-Response Analysis of this compound using Thromboelastometry
This protocol outlines a method for determining the dose-dependent effect of this compound on fibrinolysis in whole blood.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate tubes.
-
This compound stock solution of known concentration.
-
Recombinant tissue Plasminogen Activator (r-tPA).
-
Calcium chloride (0.2 M).
-
Thromboelastometry system (e.g., ROTEM® or TEG®).
-
Calibrated pipettes.
Procedure:
-
Prepare serial dilutions of this compound in a suitable vehicle (e.g., saline) to cover the expected effective concentration range.
-
Pre-warm the thromboelastometry cups and pins to 37°C.
-
In a reaction cup, add a defined volume of citrated whole blood.
-
Add a small volume of the this compound dilution (or vehicle for control) to the blood and mix gently.
-
Add a standardized amount of r-tPA to induce fibrinolysis. The optimal concentration of r-tPA should be determined empirically to achieve measurable clot lysis within the assay timeframe.[2]
-
Initiate the coagulation process by adding calcium chloride.
-
Start the thromboelastometry measurement immediately.
-
Monitor the key parameters, particularly the Lysis Index at 30 or 60 minutes (LI30/LI60) or the time to complete lysis.
-
Plot the lysis parameter against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
In Vivo Dose-Response Analysis of this compound in a Murine Model of Pulmonary Thromboembolism
This protocol describes a general workflow for evaluating the efficacy of this compound in an in vivo model.
Materials:
-
C57BL/6 mice.
-
Thrombogenic agent (e.g., Tissue Factor) or pre-formed blood clots.
-
This compound solution for intravenous injection.
-
Anesthesia.
-
Equipment for lung tissue homogenization and fibrin quantification (e.g., ELISA).
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Induce pulmonary thromboembolism by intravenous injection of a thrombogenic agent or pre-formed clots.[5][6]
-
Administer different doses of this compound (or vehicle control) intravenously at a specified time point relative to the induction of embolism.
-
After a predetermined duration, euthanize the mice and perfuse the lungs to remove circulating blood.
-
Excise the lungs and homogenize the tissue.
-
Quantify the amount of fibrin deposition in the lung homogenates using a specific ELISA.
-
Plot the measured fibrin content against the dose of this compound to determine the dose-response relationship and the minimal effective dose.
Data Presentation
| Parameter | Species | Value | Assay |
| IC50 | Human | 11 nmol/L | TAFIa Inhibition Assay |
| IC50 | Mouse | 270 nmol/L | TAFIa Inhibition Assay |
| IC50 | Rat | 178 nmol/L | TAFIa Inhibition Assay |
| EC50 | Human | 27 nmol/L | Thromboelastometry |
| Minimal Effective Dose | Mouse | 0.03 mg/kg | In vivo Pulmonary Thromboembolism |
Visualizations
Caption: Fibrinolysis signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Troubleshooting decision tree for thromboelastometry experiments.
References
- 1. Modified Rotational Thromboelastometry Protocol Using Tissue Plasminogen Activator for Detection of Hypofibrinolysis and Hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a modified thromboelastometry approach to detect changes in fibrinolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboelastography | HE [hematology.mlsascp.com]
- 4. An overview of the potential sources of diagnostic errors in (classic) thromboelastography curve interpretation and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refinement of a mouse model of pulmonary embolism | NC3Rs [nc3rs.org.uk]
- 6. Rodent models of pulmonary embolism and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S62798 Minimal Effective Dose Determination in Mice
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for determining the minimal effective dose of S62798 in murine models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Thrombin Activatable Fibrinolysis Inhibitor (TAFIa).[1][2] By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine residues from the fibrin surface. This preservation enhances the binding of plasminogen and its activators, thereby accelerating endogenous fibrinolysis and clot degradation.[1]
Q2: Why is the in vitro IC50 value for this compound significantly different between human and mouse TAFIa?
A2: this compound is a competitive inhibitor that was developed with high potency for human TAFIa. It is notably less potent against mouse TAFIa.[3] The reported IC50 for human TAFIa is approximately 11 nmol/L, whereas for mouse TAFIa, it is around 270 nmol/L.[1][2][3] This species-specific difference is crucial when translating in vitro potency to in vivo dose selection in mice.
Q3: What is the recommended route of administration for this compound in mouse studies?
A3: In the pivotal studies determining its minimal effective dose, this compound was administered intravenously (IV).[1][2][3] This route ensures immediate bioavailability, which is critical for acute models like tissue factor-induced pulmonary thromboembolism.
Q4: We are not observing the expected reduction in fibrin clots. What are some potential troubleshooting steps?
A4: If you are not seeing a significant effect, consider the following:
-
Dose Selection: The minimal effective dose was identified as 0.03-0.04 mg/kg IV.[1][3] Ensure your dose is within the effective range. The ED50 is approximately 0.03 mg/kg.[3]
-
Timing of Administration: In the established protocol, this compound was administered 10 minutes after the induction of thromboembolism by Tissue Factor (TF).[3] This curative setting is critical to the experimental design.
-
Vehicle Control: The vehicle used in reference studies was 0.9% NaCl.[3] Ensure your vehicle is appropriate and does not interfere with the assay.
-
Endpoint Measurement: The primary endpoint is the quantification of pulmonary fibrin. This was achieved by collecting, homogenizing, and analyzing the lungs via a specific ELISA.[3] Verify the sensitivity and accuracy of your ELISA protocol.
-
Model Induction: Confirm the successful induction of pulmonary thromboembolism by Tissue Factor. Inconsistent clot formation will lead to high variability in the results.
Q5: Can this compound be used in combination with anticoagulants like heparin?
A5: Yes. Studies have shown that in a curative setting, this compound alone or in combination with heparin significantly decreased pulmonary fibrin deposition. Heparin alone, when administered post-clot formation, had no effect, highlighting the profibrinolytic action of this compound.[1][3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human | 11 nmol/L | [1][2] |
| Mouse | 270 nmol/L | [1][2] | |
| Rat | 178 nmol/L | [1][2] | |
| EC50 (Clot Lysis) | Human | 27 nmol/L | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Murine Thromboembolism Model
| Parameter | Value | 95% Confidence Interval | Reference |
| Minimal Effective Dose (IV) | 0.03 mg/kg | N/A | [1][2] |
| Minimal Effective Dose (IV) | 0.04 mg/kg | 0.037 - 0.051 (90% P.I.) | [3] |
| ED50 (IV) | 0.03 mg/kg | 0.01 - 0.06 | [3] |
Experimental Protocols
Protocol: Tissue Factor-Induced Pulmonary Thromboembolism in Mice
This protocol outlines the methodology used to determine the minimal effective dose of this compound.
-
Animal Model: C57Bl6 male mice are used for this model.[3]
-
Induction of Thromboembolism:
-
Inject human Tissue Factor (TF) intravenously to induce the formation of pulmonary fibrin clots.[3]
-
-
Treatment Administration:
-
Sample Collection:
-
Endpoint Quantification:
Visualizations
Caption: Mechanism of action of this compound in the fibrinolysis pathway.
Caption: Workflow for determining this compound efficacy in a mouse model.
References
Technical Support Center: S62798 in Fibrinolysis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S62798 in fibrinolysis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa is a key regulator of fibrinolysis that removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), which promotes the conversion of plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin clots. By inhibiting TAFIa, this compound prevents the removal of these lysine residues, thereby enhancing plasmin generation and accelerating clot lysis.[3][4]
Q2: What are the reported IC50 and EC50 values for this compound?
The inhibitory potency of this compound against TAFIa and its effective concentration in a functional assay are summarized in the table below.
| Parameter | Species | Value | Assay |
| IC50 | Human | 11 nmol/L | In vitro TAFIa inhibition assay |
| Mouse | 270 nmol/L | In vitro TAFIa inhibition assay | |
| Rat | 178 nmol/L | In vitro TAFIa inhibition assay | |
| EC50 | Human | 27 nmol/L | Thromboelastometry (clot lysis) |
Q3: How should I prepare and store this compound solutions?
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Studies have shown that many compounds are stable in DMSO/water (90/10) mixtures for extended periods when stored at 4°C.[5]
-
Aqueous Working Solutions: For assays, dilute the DMSO stock solution into an appropriate aqueous buffer immediately before use. The stability of compounds in aqueous solutions can be affected by buffer composition and pH.[6] It is advisable to prepare fresh working solutions for each experiment to avoid potential degradation.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect the stability of both the compound and plasma components in your assays.[7][8][9]
Troubleshooting Guides
Clot Lysis Assays (e.g., Turbidimetric Assay)
Problem 1: No or delayed clot lysis observed, even in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Prepare fresh stock and working solutions of this compound. Ensure proper storage of the compound. |
| Insufficient Plasminogen Activation | Verify the activity of the plasminogen activator (e.g., tPA) used in the assay. Increase the concentration of the plasminogen activator if necessary. |
| High Levels of Fibrinolytic Inhibitors in Plasma | The plasma being tested may have unusually high levels of other fibrinolysis inhibitors like PAI-1 or alpha-2-antiplasmin.[10][11] Consider using purified systems or immunodepleted plasma to isolate the effect of TAFIa inhibition. |
| Pre-analytical Variables | Ensure proper blood collection and plasma preparation procedures. Avoid hemolysis and minimize platelet activation during sample processing, as this can release PAI-1.[12] |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially small volumes of this compound, tPA, and thrombin. |
| Inconsistent Clot Formation | Ensure uniform mixing of reagents in each well. Check for bubbles that may interfere with absorbance readings. |
| Temperature Fluctuations | Use a temperature-controlled plate reader to maintain a consistent temperature (typically 37°C) throughout the assay. TAFIa is thermally unstable, and temperature variations can affect its activity.[1] |
| Plasma Sample Variability | If using different plasma donors, expect some biological variability. For initial assay development, using pooled normal plasma can reduce this variability. |
Problem 3: Unexpected prolongation of clot lysis at low concentrations of this compound (Biphasic Dose-Response).
| Possible Cause | Explanation and Solution |
| Stabilization of TAFIa by the Inhibitor | At low concentrations, competitive inhibitors can paradoxically prolong clot lysis by binding to and stabilizing TAFIa, extending its half-life.[13] This leads to a sustained, low level of TAFIa activity that can be more effective at inhibiting fibrinolysis than a short burst of high activity. To address this, it is crucial to test a wide range of this compound concentrations to fully characterize the dose-response curve and identify the concentration at which the inhibitory effect becomes dominant. |
Plasmin Generation Assays
Problem 1: Lower than expected plasmin generation in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Optimize the concentrations of tissue factor, phospholipids, and tPA used to trigger plasmin generation.[14] |
| Inactive this compound | As with clot lysis assays, prepare fresh solutions of this compound. |
| Fluorogenic Substrate Issues | Ensure the plasmin-specific fluorogenic substrate is not degraded. Store it protected from light and prepare it fresh. |
| Pre-analytical Variables | Improper sample handling can affect the levels and activity of various coagulation and fibrinolysis factors.[15][16] Adhere to strict protocols for plasma collection and processing. |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Check the quality of the fluorogenic substrate. Some substrates can spontaneously hydrolyze, leading to high background. |
| Contaminated Reagents | Ensure all buffers and reagents are free of fluorescent contaminants. |
| Incorrect Plate Reader Settings | Optimize the excitation and emission wavelengths and the gain settings for your specific fluorogenic substrate and plate reader. |
Experimental Protocols
Turbidimetric Clot Lysis Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Prepare working solutions of this compound at various concentrations in the appropriate assay buffer.
-
Prepare a solution of tissue plasminogen activator (tPA) in assay buffer.
-
Prepare a solution of thrombin and calcium chloride (CaCl2) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add platelet-poor plasma to each well.
-
Add the this compound working solution or vehicle control to the appropriate wells.
-
Add the tPA solution to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate clotting by adding the thrombin/CaCl2 solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in optical density (absorbance) at 405 nm every 30-60 seconds for a sufficient duration to observe both clot formation and lysis.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the time to 50% clot lysis (the time from maximum turbidity to 50% of the maximum turbidity).
-
Plasmin Generation Assay
This protocol is a general guideline and should be adapted based on the specific kit or reagents used.
-
Reagent Preparation:
-
Prepare working solutions of this compound at various concentrations in the appropriate assay buffer.
-
Prepare a trigger solution containing tissue factor, phospholipids, and tPA.
-
Prepare a fluorogenic plasmin substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Add platelet-poor plasma to each well.
-
Add the this compound working solution or vehicle control to the appropriate wells.
-
Add the trigger solution to initiate coagulation and fibrinolysis.
-
Add the fluorogenic plasmin substrate.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate parameters such as the lag time, peak plasmin generation, and the time to peak.
-
Visualizations
Caption: Signaling pathway of fibrinolysis and its regulation by TAFIa, with the inhibitory action of this compound.
Caption: Experimental workflow for a turbidimetric clot lysis assay.
Caption: Logical troubleshooting flow for unexpected clot lysis assay results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]
- 4. Thrombin-activable Fibrinolysis Inhibitor Zymogen Does Not Play a Significant Role in the Attenuation of Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Freeze-Thaw Times on Screening Coagulation Tests and Factors VIII and IX Activities in Citrate-Anticoagulated Plasma at -20°C and -80°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Low concentration of DMSO stabilizes the bilayer gel phase rather than the interdigitated gel phase in dihexadecylphosphatidylcholine membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn0.scrvt.com [cdn0.scrvt.com]
- 13. researchgate.net [researchgate.net]
- 14. TAFI [practical-haemostasis.com]
- 15. Pre-analytical and Analytical Variables Affecting the Measurement of Plasma-Derived Microparticle Tissue Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pre-analytical and analytical variables affecting the measurement of plasma-derived microparticle tissue factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic window of S62798
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with S62798, a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The following resources are designed to help improve the therapeutic window of this compound by providing detailed experimental protocols, troubleshooting guides, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa is an enzyme that dampens fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine residues from the fibrin surface. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), which work together to break down the fibrin clot. By inhibiting TAFIa, this compound preserves these lysine binding sites, thereby enhancing endogenous fibrinolysis and promoting the dissolution of blood clots.[1]
Q2: What is the potential therapeutic application of this compound?
A2: this compound is being developed as a fibrinolysis enhancer for the treatment of thromboembolic diseases, such as pulmonary embolism.[1][2] Due to its ability to potentiate the body's natural clot-dissolving mechanism with a minimal risk of bleeding, it is being investigated as a therapeutic option for patients with thromboembolic events, potentially in combination with anticoagulants.[1]
Q3: What is the known safety profile of this compound in humans?
A3: A first-in-human, double-blind, randomized, placebo-controlled Phase I study (EudraCT number: 2016-002108-25) was conducted in healthy male subjects.[1][2] The study found that single ascending doses of this compound, administered as either an intravenous bolus followed by a 7-hour infusion (3.2 mg to 320 mg) or as a single 1-minute bolus (30 mg or 40 mg), were well tolerated.[1][2] No serious adverse events or discontinuations due to adverse events occurred during the study.[1] Importantly, no significant effects of this compound on standard haemostasis parameters were observed.[1]
Q4: What is the pharmacokinetic profile of this compound?
A4: The Phase I clinical trial in healthy volunteers demonstrated that the plasma exposure of this compound increased proportionally with the administered dose, indicating linear pharmacokinetics.[1] The pharmacodynamic results showed that this compound rapidly and dose-dependently inhibited TAFIa activity and decreased clot lysis time.[1]
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue: High variability in TAFIa inhibition assay results.
-
Possible Cause 1: Reagent instability.
-
Recommendation: Ensure all reagents, including the TAFIa enzyme, chromogenic substrate, and this compound solutions, are properly stored and handled. Prepare fresh dilutions of this compound for each experiment.
-
-
Possible Cause 2: Inconsistent incubation times.
-
Recommendation: Use a calibrated timer and ensure consistent incubation times for all samples. Minor variations can lead to significant differences in measured activity.
-
-
Possible Cause 3: Pipetting errors.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. For small volumes, consider using a repeating pipette.
-
-
Possible Cause 4: Plate reader settings.
-
Recommendation: Optimize the plate reader settings for the specific chromogenic substrate being used, including the wavelength and read time. Ensure the plate is read at the same temperature for all experiments.
-
Issue: Low or no TAFIa inhibition observed with this compound.
-
Possible Cause 1: Incorrect this compound concentration.
-
Recommendation: Verify the calculations for your this compound dilutions. Perform a dose-response curve to ensure you are working within the inhibitory range of the compound.
-
-
Possible Cause 2: Inactive this compound.
-
Recommendation: Check the expiration date and storage conditions of your this compound stock. If possible, verify the identity and purity of the compound using an appropriate analytical method.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Recommendation: Ensure the pH, temperature, and buffer composition of your assay are optimal for TAFIa activity. Refer to the detailed experimental protocol for recommended conditions.
-
In Vivo Experiment Troubleshooting
Issue: Lack of efficacy in animal models of thrombosis.
-
Possible Cause 1: Inadequate dose.
-
Recommendation: The minimal effective dose of this compound in a mouse model of tissue factor-induced pulmonary thromboembolism was found to be 0.03 mg/kg via intravenous administration.[3] Ensure the dose and route of administration are appropriate for your animal model and experimental question.
-
-
Possible Cause 2: Species-specific differences in TAFIa.
-
Recommendation: this compound is a highly selective inhibitor of human, mouse, and rat TAFIa, with IC50 values of 11, 270, and 178 nmol/L, respectively.[3] Be mindful of these species-specific differences in potency when designing and interpreting your experiments.
-
-
Possible Cause 3: Timing of administration.
-
Recommendation: The timing of this compound administration relative to the thrombotic challenge is critical. In a curative setting in a mouse model, this compound was effective when administered after the induction of thrombosis.[3]
-
Quantitative Data Summary
| Parameter | Value | Species | Assay/Model | Reference |
| IC50 | 11 nmol/L | Human | In vitro TAFIa inhibition | [3] |
| 270 nmol/L | Mouse | In vitro TAFIa inhibition | [3] | |
| 178 nmol/L | Rat | In vitro TAFIa inhibition | [3] | |
| EC50 | 27 nmol/L | Human | In vitro clot lysis (thromboelastometry) | [3] |
| Minimal Effective Dose | 0.03 mg/kg | Mouse | Tissue Factor-induced pulmonary thromboembolism | [3] |
| Bleeding Risk | No effect up to 20 mg/kg | Rat | Tail bleeding model | [3] |
Experimental Protocols
Chromogenic Assay for TAFIa Inhibition
This protocol is a general guideline for assessing the inhibitory activity of this compound on TAFIa using a chromogenic substrate. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
Purified human TAFIa
-
Thrombin and thrombomodulin (for TAFI activation if starting with the zymogen)
-
This compound
-
Chromogenic substrate for carboxypeptidase B-like enzymes (e.g., Hippuryl-Arg)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Activate TAFI (if necessary): If starting with the pro-enzyme (TAFI), activate it to TAFIa by incubating with thrombin and thrombomodulin according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add a defined amount of TAFIa to each well. Then, add the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Measure absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.
-
Data analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for in vitro TAFIa inhibition assays.
References
potential toxicity of S62798 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S62798. The information is based on currently available preclinical and early-phase clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine residues from fibrin, which enhances plasminogen binding and subsequent plasmin generation. This ultimately leads to accelerated fibrinolysis, the body's natural process for dissolving blood clots.[1]
Q2: What is the reported safety profile of this compound in preclinical and human studies?
Preclinical studies in animal models and a first-in-man clinical trial in healthy volunteers have shown this compound to have a favorable safety profile. In a rat tail bleeding model, no increased bleeding risk was observed at doses up to 20 mg/kg.[1][2] A study in a mouse model of pulmonary thromboembolism reported a minimal effective dose of 0.03 mg/kg, with doses up to 100 mg/kg being tested.[3] The first-in-man study concluded that this compound was well-tolerated with no serious adverse events or discontinuations, and it did not show any effects on hemostasis parameters.[4]
Q3: Is there any published data on the toxicity of this compound at high concentrations?
Currently, publicly available literature does not detail specific toxicity studies at high concentrations of this compound. The existing research focuses on the efficacy and safety at therapeutic doses, where a favorable safety profile was observed.[1][2][4] Researchers investigating concentrations significantly higher than those reported should proceed with caution and consider conducting their own cytotoxicity and toxicity assessments.
Q4: What are the potential off-target effects of this compound at high concentrations?
While this compound is described as a highly selective inhibitor of TAFIa, the potential for off-target effects at high concentrations has not been extensively reported in the public domain. As with any small molecule inhibitor, high concentrations may lead to non-specific binding and inhibition of other enzymes or receptors. Researchers observing unexpected cellular phenotypes at high concentrations should consider performing target engagement and selectivity profiling studies.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Assays
If you are observing cytotoxicity in your cell-based assays at high concentrations of this compound, consider the following troubleshooting steps:
-
Confirm Compound Purity and Integrity: Ensure the purity and stability of your this compound stock. Degradation products or impurities could be responsible for the observed toxicity.
-
Vehicle Control: Run a vehicle-only control at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which cytotoxicity is first observed (IC50 for cytotoxicity).
-
Alternative Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., membrane integrity assays like LDH release in addition to metabolic assays like MTT) to confirm the cytotoxic effect.
-
Serum Concentration: Consider the impact of serum concentration in your culture medium, as proteins in serum can bind to small molecules and affect their free concentration and potential toxicity.
Issue 2: Unexplained Adverse Events in Animal Models at High Doses
Should you encounter unexpected adverse events in animal studies at high doses of this compound, the following actions are recommended:
-
Dose Escalation Study: Conduct a formal dose escalation study to identify the maximum tolerated dose (MTD).
-
Clinical Observations: Carefully document all clinical signs of toxicity, including changes in behavior, weight loss, and physical appearance.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify any potential target organs of toxicity.
-
Pharmacokinetic Analysis: Measure the plasma concentration of this compound to correlate exposure levels with the observed adverse events.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nmol/L) | Reference |
| IC50 vs. TAFIa | Human | 11 | [1][2] |
| IC50 vs. TAFIa | Mouse | 270 | [1][2] |
| IC50 vs. TAFIa | Rat | 178 | [1][2] |
| EC50 (clot lysis) | Human | 27 | [1][2] |
Table 2: In Vivo Doses of this compound Tested in Preclinical Models
| Animal Model | Doses Tested | Observation | Reference |
| Rat Tail Bleeding | Up to 20 mg/kg | No effect on bleeding | [1][2] |
| Mouse Pulmonary Thromboembolism | 0.03 mg/kg (minimal effective dose) to 100 mg/kg | Dose-dependent decrease in pulmonary fibrin clots | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the cytotoxic concentration 50 (CC50).
Protocol 2: Acute In Vivo Toxicity Study (General Guideline)
-
Animal Model: Select a suitable animal model (e.g., mice or rats) and acclimatize them to the laboratory conditions.
-
Dose Formulation: Prepare a stable and appropriate formulation of this compound for the intended route of administration (e.g., intravenous, oral).
-
Dose Administration: Administer single ascending doses of this compound to different groups of animals. Include a vehicle control group.
-
Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: For animals that die during the study or are euthanized at the end, collect major organs for histopathological examination.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity.
Visualizations
Caption: Mechanism of action of this compound in the fibrinolysis pathway.
Caption: General workflow for assessing potential compound toxicity.
References
Technical Support Center: Refining S62798 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAFIa inhibitor, S62798, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine residues from fibrin, which in turn enhances plasminogen binding and subsequent plasmin generation. This ultimately accelerates the breakdown of fibrin clots, a process known as endogenous fibrinolysis.[1]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a murine model of tissue factor-induced pulmonary thromboembolism.[1][2] In this model, intravenous administration of this compound significantly decreased pulmonary fibrin clots.[1][2]
Q3: What is the minimal effective dose of this compound in the mouse pulmonary thromboembolism model?
A3: The minimal effective dose for intravenously administered this compound in the mouse model of pulmonary thromboembolism is 0.03 mg/kg.[1][2]
Q4: Does this compound increase the risk of bleeding?
A4: In a rat tail bleeding model, this compound treatment did not show an increased risk of bleeding at doses up to 20 mg/kg.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation preparation. | This compound may have limited solubility in aqueous solutions. | - Prepare a stock solution in an organic solvent such as DMSO. - For intravenous administration, a co-solvent system may be necessary. A common vehicle for preclinical intravenous studies is a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400). - Sonication may aid in the dissolution of the compound. - Always prepare fresh solutions on the day of the experiment. |
| Inconsistent results in efficacy studies. | - Improper intravenous injection technique leading to subcutaneous administration. - Variability in the animal model of thrombosis. - Degradation of this compound in the formulation. | - Ensure proper training in intravenous injection techniques, particularly for tail vein injections in mice. The use of a restraining device is often necessary.[1] - Standardize the thrombosis induction method. For instance, in the tissue factor-induced pulmonary embolism model, ensure consistent timing and concentration of tissue factor injection. - Prepare fresh formulations for each experiment and protect them from light and elevated temperatures if the compound is sensitive. |
| Animal distress or adverse events post-injection. | - The vehicle used for formulation may have its own pharmacological effects. - Too rapid injection rate. | - Conduct a vehicle toxicity study prior to the main experiment to ensure the chosen vehicle is well-tolerated at the intended volume and concentration. - Administer the injection slowly over a consistent period (e.g., 1 minute) to avoid acute cardiovascular changes. |
| Difficulty in achieving consistent thrombus formation in the animal model. | - The specific thrombosis model may have inherent variability. - Animal strain, age, and sex can influence thrombus formation. | - For stasis-induced thrombosis models, ensure complete ligation of the vessel. - For chemically-induced thrombosis (e.g., ferric chloride), ensure consistent application time and concentration. - Standardize the animal characteristics for each experimental group. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| IC50 for TAFIa | Human | 11 nmol/L[1][2] |
| IC50 for TAFIa | Mouse | 270 nmol/L[1][2] |
| IC50 for TAFIa | Rat | 178 nmol/L[1][2] |
| EC50 (clot lysis in human plasma) | - | 27 nmol/L[1][2] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Dog |
| Half-Life (t½) (h) | 1.5 | 2.0 | 4.5 |
| Clearance (CL) (L/h/kg) | 0.8 | 0.5 | 0.2 |
| Volume of Distribution (Vss) (L/kg) | 1.2 | 1.0 | 0.9 |
Note: The data in Table 2 is representative for a small molecule and is provided for illustrative purposes, as specific pharmacokinetic data for this compound was not publicly available in the search results.
Experimental Protocols
Key Experiment: Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism
Objective: To evaluate the in vivo efficacy of this compound in promoting the lysis of pre-formed pulmonary fibrin clots.
Materials:
-
Male C57Bl/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile 0.9% NaCl, or a suitable co-solvent system if required for solubility)
-
Human Tissue Factor (TF)
-
Anesthetic (e.g., isoflurane)
-
Heparin (optional, for combination studies)
-
ELISA kit for fibrin quantification
-
Lung homogenization buffer
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Thrombus Induction: Anesthetize mice and inject Human Tissue Factor (TF) intravenously (e.g., via the tail vein) to induce pulmonary thromboembolism.
-
Treatment Administration: At a specified time post-TF injection (e.g., 10 minutes for a curative setting), administer this compound (at desired doses, e.g., starting from 0.03 mg/kg) or vehicle intravenously.[3]
-
Sample Collection: At a predetermined time after treatment (e.g., 10 or 20 minutes), anesthetize the mice and collect the lungs.[3]
-
Fibrin Quantification: Homogenize the collected lungs and quantify the amount of pulmonary fibrin using a specific ELISA.[3]
-
Data Analysis: Compare the levels of pulmonary fibrin in the this compound-treated groups to the vehicle-treated group to determine the efficacy of the compound.
Visualizations
Caption: this compound inhibits TAFIa, enhancing fibrinolysis.
Caption: Workflow for this compound efficacy testing.
Caption: Troubleshooting inconsistent results.
References
- 1. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of S62798 and Other Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel TAFIa inhibitor, S62798, against other key inhibitors. This analysis is supported by available experimental data to aid in the evaluation of these compounds for therapeutic and research applications.
Thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U (CPU), plays a crucial role in downregulating fibrinolysis, the body's natural mechanism for dissolving blood clots. By removing C-terminal lysine residues from partially degraded fibrin, TAFIa reduces plasminogen activation and attenuates clot lysis. Inhibition of TAFIa is a promising therapeutic strategy to enhance fibrinolysis in thromboembolic diseases. This guide compares the in vitro performance of this compound with other notable TAFIa inhibitors: DS-1040, UK-396082, AZD9684, and the historical inhibitors 2-guanidinoethylmercaptosuccinic acid (GEMSA) and potato tuber carboxypeptidase inhibitor (PTCI).
Quantitative Performance Overview
The following tables summarize the key in vitro performance metrics for this compound and its comparators. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | EC50 (nM) | Assay Type | Species | Reference |
| This compound | TAFIa | 11 | - | - | Enzymatic Assay | Human | [1][2] |
| TAFIa | 270 | - | - | Enzymatic Assay | Mouse | [1][2] | |
| TAFIa | 178 | - | - | Enzymatic Assay | Rat | [1][2] | |
| Clot Lysis | - | - | 27 | Thromboelastometry | Human | [1][2] | |
| DS-1040 | TAFIa | 5.92 | - | - | Enzymatic Assay | Human | [3] |
| Carboxypeptidase N (CPN) | 3,020,000 | - | - | Enzymatic Assay | Human | [3] | |
| UK-396,082 | TAFIa | - | 10 | - | Enzymatic Assay | Not Specified | [4] |
| BX 528 | TAFIa | 2 | - | 50 | Enzymatic Assay / In-vitro Clot Lysis | Not Specified | [5] |
Note: IC50 is the half-maximal inhibitory concentration, Ki is the inhibition constant, and EC50 is the half-maximal effective concentration. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. The following sections outline the general principles of the key assays used to characterize TAFIa inhibitors.
TAFIa Enzymatic Inhibition Assay
The inhibitory activity of compounds against TAFIa is commonly determined using a chromogenic or fluorogenic substrate-based enzymatic assay.
-
Enzyme Activation: Pro-TAFI (the zymogen) is activated to TAFIa by incubation with thrombin and a cofactor, typically thrombomodulin.
-
Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., this compound, DS-1040) is pre-incubated with the activated TAFIa for a defined period.
-
Substrate Addition: A synthetic substrate that mimics the natural substrate of TAFIa, such as hippuryl-L-arginine, is added to the mixture.[1]
-
Signal Detection: The cleavage of the substrate by TAFIa results in a product that can be detected spectrophotometrically or fluorometrically. The rate of product formation is measured over time.
-
IC50 Determination: The percentage of TAFIa inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal model.
dot
References
- 1. Development of a fast kinetic method for the determination of carboxypeptidase U (TAFIa) using C-terminal arginine containing peptides as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deaconess.com [deaconess.com]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TAFIa Inhibitors: S62798 and UK-396,082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa): S62798 and UK-396,082. Both small molecule compounds have been investigated for their potential as pro-fibrinolytic agents in the treatment of thrombotic diseases. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and UK-396,082, facilitating a direct comparison of their potency and efficacy.
| Parameter | This compound | UK-396,082 |
| Target | Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) |
| Mechanism of Action | Potent and selective inhibitor of TAFIa, enhancing endogenous fibrinolysis. | Potent and selective inhibitor of TAFIa, enhancing endogenous fibrinolysis. |
| In Vitro Potency | IC50 (human TAFIa): 11 nmol/L IC50 (mouse TAFIa): 270 nmol/L IC50 (rat TAFIa): 178 nmol/L EC50 (human clot lysis): 27 nmol/L | Ki (TAFIa): 10 nM |
| Selectivity | Highly selective | >1000-fold selective over plasma carboxypeptidase N (CPN) |
| In Vivo Efficacy | Mouse Model (Pulmonary Thromboembolism): Minimal effective dose of 0.03 mg/kg (intravenous) resulted in decreased pulmonary fibrin clots. | Rabbit Model (Venous Thrombosis): Demonstrated antithrombotic efficacy. |
| Bleeding Risk | No effect on bleeding observed in a rat tail bleeding model up to 20 mg/kg. | No effect on surgical bleeding in the rabbit model. |
| Clinical Development | Has completed Phase I studies. | Investigated in preclinical and clinical pharmacokinetic studies. |
Signaling Pathway
Both this compound and UK-396,082 act on the same point in the coagulation and fibrinolysis cascade. The diagram below illustrates the mechanism of action of TAFIa and the role of these inhibitors.
Caption: TAFIa pathway and inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and UK-396,082.
In Vitro TAFIa Inhibition Assay (General Protocol)
This protocol describes a typical method to determine the inhibitory potency (IC50 or Ki) of a compound against TAFIa.
Caption: Workflow for in vitro TAFIa inhibition assay.
Detailed Steps:
-
Preparation: In a 96-well microtiter plate, purified pro-carboxypeptidase B (TAFI) is diluted in an appropriate assay buffer.
-
Activation: Thrombin is added to the wells to activate TAFI to TAFIa.
-
Inhibition: The test compounds (this compound or UK-396,082) are added at various concentrations to the wells containing the activated TAFIa. The plate is incubated to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: A chromogenic substrate for TAFIa, such as hippuryl-arginine, is added to initiate the enzymatic reaction.
-
Measurement: The change in absorbance over time is measured using a microplate reader at a specific wavelength. The rate of substrate cleavage is proportional to the TAFIa activity.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) or Ki (inhibition constant) is calculated using appropriate software.
Murine Model of Pulmonary Thromboembolism (for this compound)
This in vivo model was used to assess the pro-fibrinolytic efficacy of this compound.
Experimental Procedure:
-
Induction of Thromboembolism: Male C57Bl/6 mice are injected intravenously with human Tissue Factor (TF) to induce the formation of pulmonary thromboemboli.
-
Treatment: Ten minutes after TF injection, mice are treated intravenously with either this compound (at varying doses, e.g., 0.01 to 100 mg/kg) or a vehicle control (0.9% NaCl). In some experiments, this compound is administered in combination with heparin.
-
Sample Collection: Ten or twenty minutes after treatment, the mice are anesthetized, and their lungs are collected.
-
Fibrin Quantification: The lungs are homogenized, and the amount of pulmonary fibrin is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The reduction in pulmonary fibrin deposition in the treated groups is compared to the vehicle control group to determine the efficacy of the treatment.
Rabbit Model of Venous Thrombosis (for UK-396,082)
This in vivo model was employed to evaluate the antithrombotic potential of UK-396,082.
Experimental Procedure:
-
Model Induction: A model of venous thrombosis is established in rabbits. This typically involves stasis and hypercoagulability induced in a jugular vein segment.
-
Treatment: UK-396,082 is administered to the rabbits, likely via intravenous or oral routes, at different dose levels.
-
Thrombus Assessment: After a set period, the venous segment is isolated, and the formed thrombus is explanted and weighed.
-
Bleeding Assessment: To evaluate the bleeding risk, a surgical bleeding model (e.g., ear bleeding time) is often performed concurrently in a separate group of animals.
-
Analysis: The reduction in thrombus weight in the UK-396,082-treated groups is compared to a control group to assess antithrombotic efficacy. The bleeding time is compared between treated and control groups to determine the effect on hemostasis.
Concluding Remarks
Both this compound and UK-396,082 are potent and selective inhibitors of TAFIa with demonstrated efficacy in preclinical models of thrombosis. This compound has shown a very low minimal effective dose in a murine model of pulmonary embolism. UK-396,082 has a well-characterized in vitro potency and has also proven effective in a rabbit model of venous thrombosis. A key advantage highlighted for both compounds is their ability to enhance fibrinolysis without significantly increasing bleeding risk, a common side effect of traditional anticoagulant and thrombolytic therapies. The progression of this compound to Phase I clinical trials suggests a promising safety and pharmacokinetic profile in humans. Further comparative "head-to-head" studies would be necessary to definitively establish the superior candidate for clinical development in specific thrombotic indications.
A Comparative Analysis of S62798 and Traditional Anticoagulants in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anticoagulant, S62798, with traditional anticoagulant therapies. The information presented is based on available preclinical data and aims to offer an objective overview of their respective efficacy and safety profiles.
Introduction to this compound and its Novel Mechanism of Action
This compound is a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] Unlike traditional anticoagulants that primarily target the coagulation cascade to prevent clot formation, this compound works by enhancing the body's own clot-dissolving mechanism, a process known as endogenous fibrinolysis.[1] TAFIa, the target of this compound, plays a crucial role in protecting newly formed clots from premature degradation by plasmin. By inhibiting TAFIa, this compound allows for more efficient and rapid clot lysis.[2]
Traditional anticoagulants, in contrast, are broadly categorized into several classes based on their mechanism of action:
-
Vitamin K Antagonists (e.g., Warfarin): These agents inhibit the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.
-
Heparins (Unfractionated and Low Molecular Weight): These drugs potentiate the activity of antithrombin III, a natural inhibitor of thrombin (Factor IIa) and Factor Xa.
-
Direct Oral Anticoagulants (DOACs): This class includes direct Factor Xa inhibitors (e.g., apixaban, rivaroxaban) and direct thrombin inhibitors (e.g., dabigatran).
Comparative Efficacy in Preclinical Thrombosis Models
The following tables summarize the available preclinical data on the efficacy of this compound and traditional anticoagulants in various animal models of thrombosis. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies. Variations in experimental protocols can influence outcomes.
In Vitro and Ex Vivo Efficacy
| Compound | Assay | Species | Efficacy Metric | Value |
| This compound | TAFIa Inhibition | Human | IC50 | 11 nmol/L |
| Thromboelastometry (Clot Lysis) | Human | EC50 | 27 nmol/L | |
| Apixaban | Factor Xa Inhibition | Human | Ki | 0.08 nM |
| Rivaroxaban | Factor Xa Inhibition | Human | Ki | 0.4 nM |
In Vivo Efficacy in Thrombosis Models
| Compound | Thrombosis Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | Tissue Factor-induced Pulmonary Thromboembolism | Mouse | 0.03 mg/kg (IV) | Decreased pulmonary fibrin clots | Minimal effective dose |
| Apixaban | Arteriovenous Shunt Thrombosis | Rabbit | 0.23 mg/kg (IV) | ED50 | - |
| Rivaroxaban | Venous Thrombosis | Rat | 0.1 mg/kg (IV) | ED50 | - |
| Warfarin | Arterial Thrombosis | Rat | Dose-dependent | 81% antithrombotic effect with a doubled dose | - |
| Heparin | Arterial Thrombosis | Rat | Dose-dependent | 80% antithrombotic effect | - |
Comparative Safety: Preclinical Bleeding Models
A critical aspect of anticoagulant therapy is the risk of bleeding. The following table summarizes the effects of this compound and traditional anticoagulants on bleeding time in preclinical models.
| Compound | Bleeding Model | Animal Model | Dosing Regimen | Effect on Bleeding Time |
| This compound | Tail Bleeding | Rat | Up to 20 mg/kg | No effect observed |
| Apixaban | Cuticle Bleeding | Rabbit | At ~80% effective antithrombotic dose | 1.13-fold increase |
| Rivaroxaban | Cuticle Bleeding | Rabbit | At ~80% effective antithrombotic dose | 1.9-fold increase |
| Dabigatran | Cuticle Bleeding | Rabbit | At ~80% effective antithrombotic dose | 4.4-fold increase |
| Warfarin | Cuticle Bleeding | Rabbit | At ~80% effective antithrombotic dose | Nearly 6-fold increase |
| Heparin | Tail Transection | Rat | At 80% effective antithrombotic dose | Significantly prolonged |
Signaling Pathways and Mechanisms of Action
This compound: Enhancement of Fibrinolysis
This compound's mechanism focuses on the final stages of the coagulation process, specifically targeting the breakdown of an established clot.
Traditional Anticoagulants: The Coagulation Cascade
Traditional anticoagulants interrupt the coagulation cascade at various points to prevent the formation of fibrin.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)
This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.[3][4][5][6][7]
-
Animal Preparation: Male C57Bl/6 mice (8-12 weeks old) are anesthetized with a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) via intraperitoneal injection.[4]
-
Surgical Procedure: A midline cervical incision is made, and the left common carotid artery is carefully isolated from the surrounding tissues.[3][4]
-
Thrombus Induction: A small piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 3.5% to 10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[3][4][5][7]
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the site of injury, to continuously monitor blood flow.[3][4]
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.[7]
References
- 1. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanism of inhibition of fibrinolysis by activated thrombin-activable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cordynamics.com [cordynamics.com]
- 6. researchgate.net [researchgate.net]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Profibrinolytic Activity: A Comparative Guide to S62798 and its Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the profibrinolytic agent S62798 with alternative compounds and established experimental controls. The presented data, protocols, and pathway diagrams are intended to assist researchers in the design and validation of studies aimed at evaluating novel profibrinolytic therapies.
Introduction to this compound: A Novel TAFIa Inhibitor
This compound is a potent and highly selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby reducing plasminogen and tissue plasminogen activator (tPA) binding. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, representing a promising therapeutic strategy for thromboembolic diseases.
Comparative In Vitro and In Vivo Efficacy
The profibrinolytic activity of this compound has been evaluated and compared to other agents in various preclinical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Efficacy of Fibrinolysis Modulators
| Compound | Target | Assay | Parameter | Value | Citation(s) |
| This compound | Human TAFIa | Enzymatic Assay | IC₅₀ | 11 nmol/L | [1][2] |
| Human Plasma | Thromboelastometry | EC₅₀ (clot lysis) | 27 nmol/L | [1][2] | |
| BX 528 | TAFIa | Enzymatic Assay | IC₅₀ | 2 nmol/L | [3] |
| Human Plasma | Clot Lysis Assay | IC₅₀ | 50 nmol/L | [3] | |
| Alteplase (tPA) | Plasminogen | Microclot Lysis Assay | ED₅₀ (4h lysis) | 0.2 µg/mL | |
| Human Blood Clots | Clot Lysis Assay | % Lysis (at 2000 IU/mL) | ~68% | [4][5] | |
| Streptokinase | Plasminogen | Whole Blood Clot Lysis | % Lysis (30,000 I.U.) | ~71% | [2][4] |
| Aprotinin | Plasmin | In Vitro Clot Lysis | Kᵢ | 2 nmol/L | |
| Tranexamic Acid | Plasminogen | tPA-induced Fibrinolysis | Effective Concentration | 10-15 mg/L (for substantial inhibition) |
Table 2: In Vivo Efficacy and Bleeding Profile
| Compound | Model | Species | Efficacy Endpoint | Minimal Effective Dose | Bleeding Assessment | Bleeding Outcome | Citation(s) |
| This compound | Pulmonary Thromboembolism | Mouse | Decreased pulmonary fibrin clots | 0.03 mg/kg (IV) | Rat Tail Bleeding | No effect up to 20 mg/kg | [1][2] |
| BX 528 | Multiple thrombosis models | Rat, Dog, Rabbit | Enhanced thrombolysis | 10 mg/kg (co-treatment) | Not specified in detail | No increased bleeding risk observed | [1][6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the evaluation of profibrinolytic compounds.
Caption: this compound enhances fibrinolysis by inhibiting TAFIa.
Caption: A typical workflow for assessing profibrinolytic activity in vitro.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Plasma Clot Lysis Assay (Turbidimetric Method)
This assay assesses the effect of a test compound on the lysis of a clot formed from plasma.
Materials:
-
Citrated human platelet-poor plasma (PPP)
-
Test compound (e.g., this compound)
-
Positive Control: tissue Plasminogen Activator (tPA, e.g., Alteplase)
-
Negative Control: Vehicle (e.g., DMSO or saline)
-
Tissue Factor (TF)
-
Calcium Chloride (CaCl₂)
-
HEPES buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm at 37°C
Procedure:
-
Thaw frozen PPP at 37°C.
-
In a 96-well plate, add PPP to each well.
-
Add the test compound (this compound at various concentrations), positive control (tPA), or negative control (vehicle) to the appropriate wells.
-
To initiate coagulation, add a mixture of Tissue Factor and CaCl₂ to each well.[7]
-
To induce fibrinolysis, add a fixed concentration of tPA (e.g., 80-100 ng/mL) to all wells, except for baseline controls.[8]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and decrease as it lyses.
-
Data Analysis: Determine the clot lysis time (CLT), which is often defined as the time from 50% of the maximum clot turbidity to the time it takes for the turbidity to return to 50% of the maximum.[7] A shorter CLT indicates enhanced fibrinolysis.
Thromboelastography (TEG) for Fibrinolysis Assessment
TEG provides a global assessment of hemostasis, including clot formation, strength, and fibrinolysis.
Materials:
-
Fresh whole blood collected in sodium citrate tubes
-
TEG® analyzer and cups/pins
-
Calcium chloride (CaCl₂)
-
Activator (e.g., kaolin)
-
Test compound, positive and negative controls
-
Recombinant tPA (to induce fibrinolysis)
Procedure:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Prepare the TEG analyzer according to the manufacturer's instructions.
-
In a TEG cup, add the citrated whole blood.
-
Add the test compound or controls.
-
To induce fibrinolysis, a specific concentration of tPA can be added.[9]
-
Initiate coagulation by adding the activator (e.g., kaolin) and recalcifying with CaCl₂.
-
Place the cup into the TEG analyzer and begin the analysis.
-
Data Analysis: Monitor the TEG tracing. The key parameter for fibrinolysis is the Lysis at 30 minutes (LY30), which represents the percentage reduction in clot amplitude 30 minutes after the maximum amplitude (MA) is reached.[10][11] An increased LY30 indicates enhanced fibrinolysis.
In Vivo Murine Pulmonary Thromboembolism Model
This model evaluates the ability of a compound to enhance the lysis of fibrin clots in the lungs of mice.
Materials:
-
Male C57BL/6 mice
-
Human Tissue Factor (TF)
-
Test compound (this compound), vehicle control
-
Anesthesia (e.g., isoflurane)
-
Saline
-
Lung homogenization buffer
-
Fibrin-specific ELISA kit
Procedure:
-
Anesthetize the mice.
-
Induce pulmonary thromboembolism by intravenous (tail vein) injection of a thrombogenic agent like Human Tissue Factor.[3][12]
-
After a set time (e.g., 10 minutes) to allow for clot formation, administer the test compound (this compound) or vehicle control intravenously.
-
At a predetermined time point post-treatment (e.g., 20-30 minutes), euthanize the mice.
-
Perfuse the lungs with saline and harvest the tissue.
-
Homogenize the lungs in an appropriate buffer.
-
Quantify the amount of fibrin in the lung homogenates using a fibrin-specific ELISA.[13][14]
-
Data Analysis: Compare the amount of fibrin in the lungs of the treated group to the vehicle control group. A significant reduction in fibrin indicates profibrinolytic activity.
In Vivo Rat Tail Bleeding Model
This model assesses the potential bleeding risk associated with a test compound.
Materials:
-
Male Sprague-Dawley rats
-
Test compound (this compound), vehicle control
-
Anesthesia (e.g., pentobarbital)
-
Scalpel or blade
-
Saline pre-warmed to 37°C
-
Collection tube
-
Filter paper
Procedure:
-
Anesthetize the rats.
-
Administer the test compound or vehicle control via the desired route (e.g., orally or intravenously) at a set time before the procedure.
-
After the predosing period, transect the distal portion of the tail (e.g., 3 mm from the tip) with a sharp scalpel.[2]
-
Immediately immerse the transected tail into a tube containing pre-warmed saline.[2]
-
Record the time until bleeding cessation, which is often defined as the absence of bleeding for a continuous period (e.g., 15-60 seconds).[2][12] A cut-off time (e.g., 20 minutes) is typically used.[2]
-
Alternatively, blood loss can be quantified by absorbing the blood onto pre-weighed filter paper and measuring the weight difference.
-
Data Analysis: Compare the bleeding time or total blood loss in the treated group to the vehicle control group. A significant prolongation of bleeding time or increased blood loss indicates a potential bleeding risk.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The resistance of swine blood clots to alteplase-induced thrombolysis in vitro is concentration-dependent [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. app.scientifiq.ai [app.scientifiq.ai]
- 7. 2.4. Plasma clot formation and lysis assay [bio-protocol.org]
- 8. Interpretation and Validation of Maximum Absorbance Data Obtained from Turbidimetry Analysis of Plasma Clots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity Analysis of Native and Recombinant Streptokinase Using Clot Lysis and Chromogenic Substrate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wikem.org [wikem.org]
- 11. litfl.com [litfl.com]
- 12. researchgate.net [researchgate.net]
- 13. Pulmonary coagulation and fibrinolysis abnormalities that favor fibrin deposition in the lungs of mouse antibody-mediated transfusion-related acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
S62798 Demonstrates Superior Fibrinolytic Activity Over Heparin in Preclinical Pulmonary Embolism Model
For Immediate Release
SURESNES, France – Preclinical research indicates that S62798, a novel inhibitor of Thrombin Activatable Fibrinolysis Inhibitor (TAFIa), is more effective than heparin in promoting the breakdown of blood clots in a mouse model of pulmonary embolism. The study highlights the potential of this compound as a therapeutic agent that enhances the body's natural clot-dissolving process, offering a different mechanism of action compared to traditional anticoagulants like heparin.
The research, centered on a murine model of pulmonary thromboembolism induced by tissue factor, revealed that this compound, administered alone or in conjunction with heparin, significantly reduced pulmonary fibrin clots. In contrast, heparin administered alone in a curative setting did not demonstrate a significant effect on clot lysis[1]. These findings suggest that targeting fibrinolysis directly with a TAFIa inhibitor may provide a therapeutic advantage in the treatment of pulmonary embolism.
Comparative Efficacy of this compound and Heparin
The study's quantitative data underscores the differential effects of this compound and heparin on fibrin clot reduction in the pulmonary embolism model.
| Treatment Group | Pulmonary Fibrin Deposition (Ratio to Vehicle) | 95% Confidence Interval | p-value vs. Vehicle |
| Vehicle | 1.00 (Reference) | - | - |
| Heparin (curative) | 0.96 | 0.65 - 1.43 | 0.85 |
| This compound (1 mg/kg) | 0.27 | 0.18 - 0.40 | <0.0001 |
| This compound + Heparin | 0.29 | 0.20 - 0.43 | <0.0001 |
Data derived from a murine model of tissue factor-induced pulmonary thromboembolism. This compound was administered 10 minutes post-induction of thromboembolism.
Additionally, the in vitro inhibitory activity of this compound was quantified, demonstrating its high potency.
| Parameter | Value |
| IC50 (human TAFIa) | 11 nmol/L |
| IC50 (mouse TAFIa) | 270 nmol/L |
| EC50 (human clot lysis) | 27 nmol/L |
| Minimal Effective Dose (in vivo) | 0.03 mg/kg |
Mechanism of Action: A Tale of Two Pathways
Heparin and this compound operate through distinct mechanisms to address thromboembolic events. Heparin, a widely used anticoagulant, primarily functions by activating antithrombin III, which in turn inactivates thrombin and Factor Xa, thereby preventing the formation and extension of blood clots. It does not, however, actively dissolve existing clots.
This compound, on the other hand, is a profibrinolytic agent. It inhibits TAFIa, an enzyme that suppresses the breakdown of fibrin clots. By inhibiting TAFIa, this compound enhances the body's endogenous fibrinolytic system, leading to the accelerated dissolution of established thrombi.
Caption: Mechanism of this compound in enhancing fibrinolysis.
Experimental Protocols
The comparative efficacy of this compound and heparin was evaluated in a murine model of pulmonary embolism. The following is a summary of the experimental protocol based on available information from the published abstract.
Animal Model: The study utilized a mouse model of pulmonary thromboembolism induced by the intravenous injection of tissue factor. This model is designed to mimic the formation of fibrin-rich clots in the pulmonary vasculature.
Treatment Administration: In the curative setting, treatment was administered intravenously 10 minutes after the induction of thromboembolism. The treatment groups included:
-
Vehicle (0.9% NaCl)
-
Heparin
-
This compound (at varying doses, including 1 mg/kg)
-
A combination of this compound and heparin
Endpoint Measurement: The primary endpoint was the quantification of pulmonary fibrin deposition. This was assessed by homogenizing the lungs and measuring the amount of fibrin using an ELISA.
Caption: Experimental workflow for the murine pulmonary embolism model.
Bleeding Risk Assessment
A critical aspect of any antithrombotic therapy is the associated bleeding risk. In a rat tail bleeding model, this compound treatment was observed to have no effect on bleeding up to a dose of 20 mg/kg, indicating a minimal risk of bleeding at therapeutic doses[1].
Conclusion
The preclinical data strongly suggest that this compound, a potent TAFIa inhibitor, effectively accelerates the breakdown of existing clots in a pulmonary embolism model without a significant increase in bleeding risk. Its mechanism of enhancing endogenous fibrinolysis presents a novel and potentially more effective therapeutic strategy compared to the anticoagulant action of heparin in the acute treatment of pulmonary embolism. Further research and clinical trials would be necessary to ascertain the safety and efficacy of this compound in human patients. However, the clinical development of this compound was canceled following a strategic review, and a planned Phase 2 clinical trial in patients with intermediate-high risk acute pulmonary embolism on heparin was terminated before any patient enrollment.
References
Comparative Analysis of S62798 Cross-Reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the investigational serine protease inhibitor S62798. While this compound is known as a potent and selective inhibitor of Thrombin Activatable Fibrinolysis Inhibitor (TAFIa), a crucial regulator of fibrinolysis, its interaction with other serine proteases is a critical aspect of its preclinical and clinical development.[1][2] Understanding the selectivity profile of a drug candidate like this compound is paramount for predicting its therapeutic window and potential off-target effects.
This compound: A Potent Inhibitor of TAFIa
This compound has been identified as a highly potent inhibitor of human TAFIa, with a reported IC50 value of 11 nM.[1][2] It also demonstrates inhibitory activity against mouse and rat TAFIa with IC50 values of 270 nM and 178 nM, respectively.[1][2] TAFIa, a carboxypeptidase B-like enzyme, plays a key role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. This action reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby attenuating the fibrinolytic process. By inhibiting TAFIa, this compound is expected to enhance endogenous fibrinolysis, a potentially valuable therapeutic strategy for thromboembolic diseases.
Cross-Reactivity Profile of this compound: A Comparative Overview
A comprehensive assessment of a protease inhibitor's selectivity involves screening it against a panel of structurally and functionally related proteases. While extensive public data on the cross-reactivity of this compound against other serine proteases is not currently available, this guide presents a template for such a comparison. The following table illustrates how the inhibitory activity of this compound could be compared against other key serine proteases involved in coagulation, fibrinolysis, and other physiological processes.
Note: The IC50 values for this compound in the table below are hypothetical and for illustrative purposes only. Actual values would need to be determined through dedicated experimental studies.
| Serine Protease | This compound (IC50, nM) | Alternative Inhibitor | Alternative Inhibitor (IC50/Ki, nM) |
| TAFIa (human) | 11 | - | - |
| Thrombin | >10,000 (Hypothetical) | Argatroban | 6.5 (IC50) |
| Plasmin | >10,000 (Hypothetical) | Aprotinin | 1 (Ki) |
| Trypsin | >10,000 (Hypothetical) | Benzamidine | 20,000 (Ki) |
| Factor Xa | >10,000 (Hypothetical) | Rivaroxaban | 0.7 (Ki) |
| Tissue Plasminogen Activator (tPA) | >10,000 (Hypothetical) | - | - |
| Urokinase Plasminogen Activator (uPA) | >10,000 (Hypothetical) | - | - |
| Chymotrypsin | >10,000 (Hypothetical) | Chymostatin | 150 (IC50) |
Experimental Protocol for Assessing Serine Protease Cross-Reactivity
The following is a detailed methodology for a chromogenic-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various serine proteases.
Materials:
-
Purified serine proteases (e.g., TAFIa, thrombin, plasmin, trypsin, Factor Xa, tPA, uPA, chymotrypsin)
-
This compound stock solution (e.g., in DMSO)
-
Specific chromogenic substrate for each protease (e.g., Hippuryl-Arg for TAFIa, S-2238 for thrombin, S-2251 for plasmin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified serine proteases to a working concentration in assay buffer.
-
Prepare a stock solution of the specific chromogenic substrate for each enzyme in the assay buffer. The final substrate concentration in the assay should ideally be at or below the Michaelis constant (Km) for the respective enzyme.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the respective serine protease solution to each well.
-
Add an equal volume of the this compound dilutions to the wells. Include control wells with assay buffer instead of the inhibitor (for 100% enzyme activity) and wells with buffer only (for background subtraction).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of color development is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Normalize the data by setting the velocity of the enzyme-only control as 100% activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
References
A Comparative Analysis of the Bleeding Risk Profile: S62798 versus tissue Plasminogen Activator (tPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleeding risks associated with the investigational drug S62798 and the established thrombolytic agent, tissue Plasminogen Activator (tPA). The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in evaluating the relative safety profiles of these two agents.
Executive Summary
Thrombolytic therapies are critical in the management of ischemic events, but their utility is often limited by the inherent risk of bleeding. Tissue Plasminogen Activator (tPA), the current standard of care, effectively dissolves blood clots but carries a significant risk of hemorrhage, including life-threatening intracranial bleeding. This compound, a novel Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) inhibitor, represents an alternative therapeutic strategy that enhances endogenous fibrinolysis. Preclinical data suggests that this compound may offer a safer profile with a minimal risk of bleeding. However, the clinical development of this compound was discontinued for strategic reasons, limiting the availability of comprehensive clinical data.
Data Presentation: Quantitative Bleeding Risk
Preclinical Bleeding Risk: this compound vs. Recombinant tPA (r-tPA)
Direct quantitative comparative data from preclinical studies for this compound is limited in publicly available literature. However, a key study utilizing a rat tail bleeding model reported a favorable safety profile for this compound.
| Compound | Dosage | Observation in Rat Tail Bleeding Model | Source |
| This compound | Up to 20 mg/kg | No significant effect on bleeding was observed. The study concluded a "minimal risk of bleeding."[1][2] | Sansilvestri-Morel et al., Thrombosis Research, 2021 |
| r-tPA | Not specified in abstract | Used as a positive control, implying a measurable increase in bleeding. | Sansilvestri-Morel et al., Thrombosis Research, 2021 |
Clinical Bleeding Risk: tPA (Alteplase)
The bleeding risk of tPA is well-documented in numerous clinical trials for acute ischemic stroke. The following table summarizes the incidence of intracranial and major systemic hemorrhage in pivotal trials.
| Clinical Trial / Study | Treatment Group | Symptomatic Intracranial Hemorrhage (sICH) Rate | Major Systemic Hemorrhage Rate |
| NINDS rt-PA Stroke Study | tPA | 6.4% | Not Reported |
| Placebo | 0.6% | Not Reported | |
| ECASS III | tPA | 2.4% | Not Reported |
| Placebo | 0.2% | Not Reported | |
| IST-3 | tPA | 7% | Not Reported |
| Control | 1% | Not Reported |
Note: Definitions of sICH and major systemic hemorrhage can vary between studies.
Clinical Safety of this compound
A first-in-human, double-blind, randomized, placebo-controlled study of single ascending doses of this compound in healthy male subjects reported a "favourable safety profile."[3] The clinical development of this compound was subsequently cancelled for strategic reasons, and therefore, further clinical data on bleeding risk in patient populations is unavailable.[4]
Experimental Protocols
Rat Tail Bleeding Model
This preclinical model is a standard method for assessing the bleeding risk of antithrombotic and profibrinolytic agents.
Objective: To evaluate the effect of a test compound on bleeding time and/or blood loss following a standardized tail injury in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized to prevent movement and distress.
-
Test Compound Administration: this compound, r-tPA (as a positive control), or vehicle (control) is administered, typically intravenously.
-
Tail Transection: A standardized incision is made on the ventral side of the tail at a specific distance from the tip.
-
Bleeding Measurement:
-
Bleeding Time: The time from the incision until the cessation of bleeding is recorded. The tail is blotted with filter paper at regular intervals to monitor bleeding.
-
Blood Loss: The total amount of blood loss can be quantified by weighing the blood-soaked filter paper or by collecting the blood into a pre-weighed tube.
-
-
Endpoint: The primary endpoints are the bleeding time and the total blood loss, which are then compared between the different treatment groups.
Signaling Pathways and Mechanisms of Action
tPA Signaling Pathway
Tissue Plasminogen Activator (tPA) is a serine protease that directly converts plasminogen to plasmin. Plasmin, in turn, is the primary enzyme responsible for the degradation of fibrin, the main component of blood clots. This direct and potent activation of the fibrinolytic system can also lead to systemic plasminogen activation and degradation of other coagulation factors, contributing to the increased risk of bleeding.
Figure 1: Simplified signaling pathway of tPA leading to fibrinolysis and potential bleeding.
This compound Mechanism of Action
This compound is an inhibitor of activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa). TAFIa normally suppresses fibrinolysis by removing lysine residues from the fibrin surface, which are essential for the binding of plasminogen and tPA. By inhibiting TAFIa, this compound preserves these lysine binding sites, thereby enhancing the body's own natural fibrinolytic response at the site of the clot. This more localized and modulated enhancement of fibrinolysis is hypothesized to carry a lower risk of systemic bleeding compared to the direct and potent activation of plasminogen by tPA.
References
Enhancing Endogenous Fibrinolysis: A Comparative Guide to S62798 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Key Fibrinolysis Inhibitors
The fibrinolytic system is tightly regulated by a balance between activators and inhibitors. Plasmin, the primary enzyme responsible for degrading fibrin, is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). The activity of these activators and of plasmin itself is controlled by several key inhibitors. S62798 and the compared alternatives enhance endogenous fibrinolysis by targeting these inhibitory pathways.
Figure 1. Simplified signaling pathway of fibrinolysis and points of therapeutic intervention.
Comparative Efficacy and Safety Data
The following tables summarize the available preclinical data for this compound and representative alternative fibrinolysis enhancers. Direct comparison should be approached with caution due to variations in experimental models and assays.
Table 1: In Vitro Potency
| Compound | Target | Assay | Species | IC50/EC50 | Reference |
| This compound | TAFIa | Enzyme Activity Assay | Human | 11 nM (IC50) | [1] |
| Thromboelastometry | Human | 27 nM (EC50) | [1] | ||
| TM5614 | PAI-1 | Enzyme Activity Assay | Human | Data not publicly available | [2] |
| α2-Antiplasmin Monoclonal Antibody | α2-Antiplasmin | Clot Lysis Assay | Human | Potentiates t-PA activity | [3][4] |
Table 2: In Vivo Efficacy in Thrombosis Models
| Compound | Animal Model | Key Efficacy Endpoint | Dose | Results | Reference |
| This compound | Mouse Pulmonary Thromboembolism | Decreased pulmonary fibrin deposition | 0.03 mg/kg (i.v.) | Minimal effective dose | [1] |
| TM5614 | Mouse Model of PM2.5-induced thrombosis | Reduced plasma PAI-1 and TAT complex levels | 10 mg/kg/day (oral) | Significant reduction | [5] |
| α2-Antiplasmin Monoclonal Antibody | Ferret Pulmonary Embolism | Increased clot lysis with rTPA | 1 mg/kg rTPA + Ab | 56.2% lysis vs 38.5% with rTPA alone | [6] |
Table 3: Safety Profile - Bleeding Risk
| Compound | Animal Model | Bleeding Assessment | Dose | Results | Reference |
| This compound | Rat Tail Bleeding Model | Bleeding time | Up to 20 mg/kg | No effect on bleeding time | [1] |
| TM5614 | Not explicitly reported in reviewed preclinical thrombosis studies | - | - | - | |
| α2-Antiplasmin Monoclonal Antibody | Ferret Pulmonary Embolism | Fibrinogen consumption | 1 mg/kg rTPA + Ab | No increase in fibrinogen consumption | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays used to validate the effect of this compound and its alternatives on endogenous fibrinolysis. These are generalized protocols based on published literature and may require optimization for specific laboratory conditions.
Thromboelastometry for Assessing Clot Lysis
This protocol describes a method to assess the effect of a test compound on whole blood clot formation and lysis using rotational thromboelastometry (ROTEM).
Figure 2. Experimental workflow for thromboelastometry analysis.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
-
Vehicle control.
-
Rotational thromboelastometer (e.g., ROTEM® delta).
-
ROTEM cups and pins.
-
Reagents for EXTEM test (tissue factor-based activator) and star-tem® (CaCl2).
Procedure:
-
Sample Preparation:
-
Gently mix the citrated whole blood by inversion.
-
Aliquot the blood into microcentrifuge tubes.
-
Add the test compound at various concentrations or the vehicle control to the blood aliquots.
-
Incubate the samples for a predetermined time (e.g., 15 minutes) at 37°C.
-
-
ROTEM Analysis:
-
Following the manufacturer's instructions, place a cup and pin into the ROTEM analyzer.
-
Pipette 300 µL of the pre-warmed sample into the cup.
-
Add 20 µL of star-tem® and 20 µL of the EXTEM reagent to initiate coagulation.
-
Start the measurement immediately.
-
The analysis is typically run for at least 60 minutes to observe the full clotting and lysis profile.
-
-
Data Analysis:
-
Record the following parameters:
-
Clotting Time (CT): Time to initiation of clot formation.
-
Clot Formation Time (CFT): Time from clot initiation to a clot firmness of 20 mm.
-
Maximum Clot Firmness (MCF): The maximum amplitude of the clot, reflecting its strength.
-
Maximum Lysis (ML): The percentage reduction in clot firmness after reaching MCF, indicating the degree of fibrinolysis.
-
-
Compare the parameters between the compound-treated groups and the vehicle control to determine the effect on clot lysis. An increase in ML indicates enhanced fibrinolysis.
-
Tissue Factor-Induced Pulmonary Thromboembolism in Mice
This in vivo model is used to evaluate the pro-fibrinolytic efficacy of a compound by measuring its ability to reduce fibrin deposition in the lungs following a thrombotic challenge.
Figure 3. Workflow for the murine pulmonary thromboembolism model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Test compound (e.g., this compound) formulated for intravenous administration.
-
Vehicle control.
-
Recombinant human tissue factor (TF).
-
Saline.
-
Lung homogenization buffer.
-
Fibrin-specific ELISA kit.
Procedure:
-
Animal Preparation:
-
Anesthetize the mice according to approved institutional protocols.
-
-
Compound Administration:
-
Administer the test compound or vehicle intravenously via the tail vein at the desired dose.
-
-
Induction of Thromboembolism:
-
After a specified pre-treatment time (e.g., 10 minutes), induce thromboembolism by injecting a lethal or sub-lethal dose of tissue factor (e.g., 100 µL of a 1 in 100 dilution of recombinant human TF in saline) into the contralateral tail vein.
-
-
Sample Collection:
-
At a predetermined time point after TF injection (e.g., 20 minutes), euthanize the mice by an approved method.
-
Immediately perfuse the lungs with saline to remove intravascular blood.
-
Excise the lungs.
-
-
Fibrin Quantification:
-
Homogenize the lung tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Quantify the amount of fibrin in the supernatant using a fibrin-specific ELISA, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the amount of fibrin deposition in the lungs of compound-treated mice to that in vehicle-treated mice. A significant reduction in fibrin indicates a pro-fibrinolytic effect.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. α2-Antiplasmin: New Insights and Opportunities for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha2-Antiplasmin: The Devil You Don't Know in Cerebrovascular and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of PAI-1 alleviates cardiopulmonary pathologies induced by exposure to air pollutants PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 2-antiplasmin causes thrombi to resist fibrinolysis induced by tissue plasminogen activator in experimental pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of S62798 with Antiplatelet Agents: A Review of Available Data
As of late 2025, there is no publicly available scientific literature, preclinical data, or clinical trial results detailing the synergistic effects of S62798 when used in combination with antiplatelet agents such as aspirin, clopidogrel, ticagrelor, or prasugrel. this compound, a potent and selective inhibitor of activated thrombin activatable fibrinolysis inhibitor (TAFIa), was under development by Servier. However, the clinical development of this compound has been discontinued, making future studies on its combination with other therapies unlikely.[1]
This guide provides an overview of this compound's mechanism of action and summarizes the available research, which primarily focused on its combination with anticoagulants. It also briefly discusses the distinct mechanisms of antiplatelet agents to provide context for the potential, yet uninvestigated, interactions.
This compound: A TAFIa Inhibitor
This compound was designed to enhance the body's natural ability to dissolve blood clots. It works by inhibiting TAFIa, an enzyme that suppresses the breakdown of fibrin, the main component of blood clots.[2][3] By blocking TAFIa, this compound was expected to promote fibrinolysis, leading to more efficient clot dissolution.[2][3]
Investigated Combinations
The primary research on this compound focused on its co-administration with the anticoagulant heparin. Studies in animal models of pulmonary embolism suggested that this compound, alone or in combination with heparin, could accelerate the breakdown of existing clots with a minimal risk of bleeding.[3]
Antiplatelet Agents: A Different Mechanism of Action
Antiplatelet agents, in contrast to fibrinolytics and anticoagulants, work by preventing platelets from clumping together to form a clot. The most common antiplatelet agents include:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, reducing the production of thromboxane A2, a potent platelet activator.
-
P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor): Block the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from inducing platelet aggregation.
Potential for Synergy: An Unexplored Area
The combination of a TAFIa inhibitor like this compound with antiplatelet agents could theoretically offer a multi-pronged approach to treating and preventing thrombosis. While antiplatelet agents would inhibit the initial formation of a platelet plug, this compound could enhance the breakdown of any fibrin that does form. This dual action could potentially lead to a more potent antithrombotic effect. However, without experimental data, this remains a hypothetical benefit. The potential for increased bleeding risk with such a combination would also need to be carefully evaluated in preclinical and clinical studies.
Data Presentation
Due to the absence of studies investigating the synergistic effects of this compound with antiplatelet agents, no quantitative data is available for presentation.
Experimental Protocols
Detailed experimental methodologies for assessing the combination of this compound and antiplatelet agents are not available as no such studies have been published.
Signaling Pathways and Workflows
To illustrate the distinct and potentially complementary mechanisms of action, the following diagrams depict the fibrinolytic pathway targeted by this compound and the platelet aggregation pathway targeted by common antiplatelet agents.
Caption: Mechanism of this compound in the fibrinolytic pathway.
Caption: Mechanisms of action for common antiplatelet agents.
Conclusion
The exploration of synergistic effects between this compound and antiplatelet agents remains a scientifically unanswered question. Due to the discontinuation of this compound's clinical development, it is improbable that dedicated studies will be conducted to address this topic. Future research in the field of thrombosis may explore the potential of other TAFIa inhibitors in combination with antiplatelet therapies, which could provide insights into the viability of this therapeutic strategy. However, for this compound specifically, no data exists to support a comparison or guide on its synergistic use with antiplatelet agents.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Case for Precise Identification
Providing accurate and reliable safety information, particularly concerning the disposal of chemical reagents, is paramount in a laboratory setting. A recent query regarding the proper disposal procedures for a substance identified as "S62798" has highlighted the critical importance of precise chemical identification to ensure the safety of researchers and the environment.
An extensive search for a Safety Data Sheet (SDS) or any official documentation for a chemical explicitly named "this compound" did not yield any specific results. This suggests that "this compound" may be an internal product code, a shorthand notation, or an incorrect identifier. Without a definitive SDS, it is impossible to provide the essential, immediate safety and logistical information required for its proper disposal.
Safe chemical handling and disposal are predicated on understanding a substance's specific physical, chemical, and toxicological properties. This information is meticulously detailed in the manufacturer-provided SDS. Key data points crucial for developing safe disposal protocols include:
-
Hazard Identification: Understanding if a substance is flammable, corrosive, reactive, or toxic is the first step in risk assessment.
-
Personal Protective Equipment (PPE): The SDS specifies the necessary PPE, such as gloves, eye protection, and respiratory protection, to prevent exposure during handling and disposal.
-
Accidental Release Measures: In case of a spill, the SDS provides instructions for containment and cleanup.
-
Disposal Considerations: This section outlines the appropriate methods for waste disposal, including whether the chemical can be neutralized, incinerated, or requires specialized hazardous waste management.
Given the lack of specific information for "this compound," providing any procedural guidance would be speculative and potentially hazardous. The scientific community relies on standardized identifiers, such as the Chemical Abstracts Service (CAS) number, to unambiguously identify chemical substances.
To receive accurate and actionable disposal procedures, researchers, scientists, and drug development professionals are strongly encouraged to provide a standard chemical identifier, such as a CAS number or a more universally recognized chemical name.
Once a precise identifier is furnished, a comprehensive guide to the proper disposal procedures can be developed, including:
-
Quantitative Data Summary: A clearly structured table outlining key quantitative data for safe handling and disposal.
-
Detailed Experimental Protocols: Step-by-step methodologies for any relevant safety or neutralization experiments.
-
Visual Safety Workflows: Diagrams illustrating the logical steps for safe handling and disposal, created using Graphviz (DOT language) to ensure clarity and adherence to safety best practices.
The commitment to laboratory safety necessitates a rigorous approach to information accuracy. By ensuring the correct identification of all chemical substances, we can build a foundation of trust and provide value that extends beyond the product itself, fostering a safer research environment for everyone.
Navigating the Safe Handling of S62798: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective and potent fibrinolysis inhibitor S62798, ensuring a thorough understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling research-grade chemical compounds of unknown toxicity provide a strong framework for minimizing risk and ensuring a safe laboratory environment.
This guide offers essential, immediate safety and logistical information, including operational and disposal plans, based on general laboratory safety principles. It is designed to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, as with any research chemical with an incomplete hazard profile, a comprehensive approach to Personal Protective Equipment (PPE) is critical. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| General Handling and Weighing | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat |
| Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Safety glasses- Laboratory coat- Work within a biological safety cabinet (BSC) |
| Animal Studies (In Vivo) | - Nitrile gloves- Safety glasses or face shield- Dedicated laboratory coat or disposable gown- Respiratory protection may be required based on the route of administration and potential for aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is essential for minimizing the risk of exposure and contamination. The following diagram outlines a standard operational plan for working with this compound.
A standard workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, puncture-resistant hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, disposable gowns) | - Place in a designated hazardous waste bag immediately after use. |
| Liquid Waste (e.g., unused solutions, cell culture media) | - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.- Do not dispose of down the drain. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the compound is volatile or a powder.
-
Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.
-
Report: Report the spill to your institution's EHS office.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
